1-Cyclooctylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclooctylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPPUXBOQHHYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371002 | |
| Record name | 1-cyclooctylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21043-43-6 | |
| Record name | 1-cyclooctylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21043-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclooctylpiperazine chemical structure and properties
An In-Depth Technical Guide to 1-Cyclooctylpiperazine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound (CAS No. 21043-43-6) is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and pharmaceutical research and development. Its unique structure, which combines a piperazine ring with a bulky cyclooctyl group, offers a versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore in numerous approved drugs, valued for its ability to influence solubility, pharmacokinetic properties, and receptor binding interactions.[1][2] The addition of the cyclooctyl substituent further modulates these characteristics, impacting lipophilicity, metabolic stability, and target selectivity.[2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol via reductive amination, characteristic analytical data, pharmacological significance, and essential safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted piperazine where one of the nitrogen atoms is connected to a cyclooctyl ring. This structure imparts a combination of properties that are highly desirable in drug design. The basic nitrogen of the piperazine ring can be used for salt formation to improve solubility, while the large, lipophilic cyclooctyl group can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21043-43-6 | [2][3] |
| Molecular Formula | C₁₂H₂₄N₂ | [3] |
| Molecular Weight | 196.33 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 75 °C | [3] |
| Flash Point | 102.5 °C | [3] |
| Refractive Index | 1.488 | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 15.3 Ų | [3] |
Synthesis and Characterization
The synthesis of N-alkyl and N-cycloalkyl piperazines is a fundamental transformation in organic chemistry, with reductive amination being one of the most efficient and widely used methods.[4][5][6] This one-pot reaction involves the condensation of an amine (piperazine) with a carbonyl compound (cyclooctanone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a reliable, lab-scale synthesis of this compound from piperazine and cyclooctanone.
Materials:
-
Piperazine (anhydrous)
-
Cyclooctanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE). Add cyclooctanone (1.0-1.2 equivalents) to the solution.
-
Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. The acid catalyzes the formation of the enamine/iminium ion intermediate.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, capable of reducing the iminium ion in the presence of the ketone.[6]
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid.
-
Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive amination.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the piperazine and cyclooctyl moieties. The protons on the piperazine ring typically appear as broad multiplets in the range of δ 2.4-3.5 ppm.[7][8] The methine proton on the cyclooctyl ring attached to the nitrogen will appear as a multiplet, likely further downfield than the other cyclooctyl protons. The numerous CH₂ groups of the cyclooctyl ring will present as a complex series of overlapping multiplets, typically in the δ 1.4-1.8 ppm region. The NH proton of the piperazine ring will appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the inequivalent carbons. The carbons of the piperazine ring are expected in the δ 45-55 ppm range. The CH carbons of the cyclooctyl group will appear in the aliphatic region (δ 25-70 ppm), with the carbon directly attached to the nitrogen (C-N) being the most downfield.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 196 or 197, respectively.[9] Common fragmentation patterns would involve the cleavage of the C-N bond, leading to fragments corresponding to the piperazine ring (m/z 85) and the cyclooctyl cation (m/z 111).
Applications in Pharmaceutical R&D
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for diverse therapeutic areas.[10][11][12][13] this compound serves as a valuable intermediate, allowing for the introduction of a specific lipophilic and conformational anchor into a drug candidate.
-
Scaffold for Lead Optimization: In drug development, modifying substituents on a core scaffold is a key strategy in the lead optimization phase. The secondary amine of this compound provides a reactive handle for further functionalization, enabling the creation of a library of analogs to explore structure-activity relationships (SAR).[1][2]
-
Modulation of Pharmacokinetics: The bulky cyclooctyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This makes it a particularly useful building block for developing agents targeting the central nervous system (CNS).[2][10] It can also sterically hinder metabolic attack at the piperazine ring, potentially increasing the drug's half-life.
-
Therapeutic Areas: As a versatile intermediate, this compound is used in the synthesis of novel compounds investigated for a range of diseases, including CNS disorders (e.g., antipsychotics, antidepressants), cardiovascular diseases, and oncology.[1][2][11] The piperazine core is known to interact with monoamine pathway receptors like dopamine and serotonin receptors, which are important targets in neuropharmacology.[10][13]
Logical Relationship Diagram
Caption: Influence of this compound's structure on drug properties and applications.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a strategically important chemical intermediate for pharmaceutical research. Its distinct combination of a reactive piperazine core and a lipophilic cyclooctyl moiety provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the discovery and development of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Cyclooctylpiperazine: A Key Intermediate in Pharmaceutical Research
Introduction
In the landscape of modern pharmaceutical research and development, the strategic selection of chemical intermediates is a critical determinant of success in the synthesis of novel active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic compounds, 1-Cyclooctylpiperazine (CAS No: 21043-43-6) has emerged as a pivotal building block.[1] Its unique molecular architecture, which marries a versatile piperazine ring with a lipophilic cyclooctyl moiety, provides medicinal chemists with a powerful scaffold for crafting new therapeutic agents. The piperazine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to influence receptor binding, enhance solubility, and improve pharmacokinetic profiles.[1] The incorporation of the cyclooctyl group further allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target selectivity.[1] This guide offers an in-depth exploration of this compound, from its fundamental chemical identifiers and synthesis to its applications and analytical characterization, designed for researchers, scientists, and professionals in the field of drug development.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier/Property | Value | Source(s) |
| CAS Number | 21043-43-6 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Cyclooctylpiperazine, 1-(Cyclooctyl)piperazine | [2] |
| Chemical Formula | C12H24N2 | [2] |
| Molecular Weight | 196.33 g/mol | [2] |
| Exact Mass | 196.193948774 u | [2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | 75 °C | [2] |
| Density | 0.938 g/cm³ | [2] |
| Flash Point | 102.5 °C | [2] |
| Refractive Index | 1.488 | [2] |
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
Synthesis of this compound: Methodologies and a Practical Protocol
Synthetic Pathways Overview
-
Reductive Amination: This is a highly efficient one-pot reaction involving the condensation of cyclooctanone with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired product. This method is often favored for its operational simplicity. A patent for the analogous 1-cyclopentylpiperazine describes a similar process using cyclopentanone and piperazine with a hydrogenation catalyst.
-
Nucleophilic Substitution: This two-step approach involves the reaction of a cyclooctyl halide (e.g., cyclooctyl bromide) with a mono-protected piperazine, such as 1-Boc-piperazine. The protecting group prevents undesired dialkylation. The subsequent deprotection step under acidic conditions yields the final product. A patent for 1-cyclohexylpiperazine outlines a comparable procedure using a cyclohexyl halide and 1-Boc-piperazine.[2]
The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and purification considerations. For industrial-scale production, reductive amination is often more cost-effective.
Experimental Workflow: Reductive Amination
Below is a detailed, step-by-step protocol for the synthesis of this compound via reductive amination, based on established procedures for similar compounds.
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of piperazine (1.2 equivalents) in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclooctanone (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 25°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pure product.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in several key areas of pharmaceutical R&D.[1]
-
Synthesis of Novel APIs: It is a key building block for creating new drug candidates across a range of therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[1] The piperazine nitrogen atoms provide convenient handles for further chemical modification, allowing for the attachment of various pharmacophoric groups.
-
Lead Optimization: In medicinal chemistry, the process of lead optimization involves systematically modifying a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The cyclooctylpiperazine scaffold allows chemists to explore structure-activity relationships (SAR) by varying the substituents on the second nitrogen of the piperazine ring.[1] The bulky and lipophilic cyclooctyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability by sterically hindering enzymatic degradation.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. This compound can be used as a fragment to identify initial binding interactions, which can then be elaborated into more potent lead compounds.[1]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of intermediates like this compound is paramount for reproducible research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.
Common Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any synthesis-related impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector (LC-MS), is used for purity determination and quantification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product. The spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups within the molecule.
Illustrative Analytical Workflow: GC-MS for Purity Assessment
References
- 1. nbinno.com [nbinno.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Cyclooctylpiperazine for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of 1-Cyclooctylpiperazine in Modern Drug Discovery
In the landscape of pharmaceutical research and development, this compound (CAS: 21043-43-6) has emerged as a pivotal structural motif. Its unique combination of a flexible, lipophilic cyclooctyl group and a pharmacologically versatile piperazine ring offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, contributing to aqueous solubility and the ability to interact with a wide range of biological targets. The incorporation of the cyclooctyl substituent allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target selectivity.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering not just protocols, but a rationale for the methodological choices, empowering researchers to select and optimize the synthesis for their specific needs.
I. Strategic Approaches to the Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The selection of an appropriate method is contingent on factors such as the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. Here, we will delve into the three most prevalent and practical synthetic strategies:
-
Direct N-Alkylation of Piperazine: A straightforward approach, but one that requires careful control to achieve mono-alkylation.
-
Reductive Amination of Cyclooctanone with Piperazine: An efficient and often high-yielding method that is well-suited for both small and large-scale synthesis.
-
A Two-Step Approach via N-Boc-Protected Piperazine: A robust and highly selective method that offers excellent control over the formation of the mono-substituted product.
The following table provides a comparative overview of these three primary synthetic routes:
| Synthesis Pathway | Key Advantages | Potential Challenges | Typical Yields | Ideal Application |
| Direct N-Alkylation | One-step reaction, cost-effective starting materials. | Difficult to control mono-alkylation, potential for di-alkylation byproducts, requiring extensive purification. | Variable, typically moderate. | Small-scale synthesis where rapid access to the compound is prioritized over purity. |
| Reductive Amination | High efficiency, good yields, generally clean reactions with fewer byproducts. | Requires a specific reducing agent and careful control of reaction conditions. | High. | Both small and large-scale synthesis where high purity and yield are important. |
| Two-Step Synthesis via N-Boc-Piperazine | Excellent control of mono-alkylation, high purity of the final product. | Two-step process (protection and deprotection), higher cost of the protected starting material. | High. | Syntheses where the highest purity is critical, such as in the preparation of active pharmaceutical ingredients (APIs). |
II. Detailed Synthetic Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for each of the primary synthetic pathways. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles.
Pathway 1: Direct N-Alkylation of Piperazine with Cyclooctyl Bromide
This method represents the most direct route to this compound. The primary challenge lies in preventing the formation of the undesired 1,4-dicyclooctylpiperazine. To favor mono-alkylation, a large excess of piperazine is typically employed, or the reaction is carried out on a piperazine mono-salt.[2]
Reaction Scheme:
Figure 1. Direct N-Alkylation of Piperazine.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Slowly add cyclooctyl bromide (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to separate the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct.[3][4]
Expertise & Experience Insights:
The use of a large excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The addition of a base is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Pathway 2: Reductive Amination of Cyclooctanone with Piperazine
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[5] This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of cyclooctanone and piperazine, which is then reduced in situ to the desired this compound.
Reaction Scheme:
Figure 2. Reductive Amination Pathway.
Experimental Protocol:
-
Reaction Setup: Dissolve cyclooctanone (1 equivalent) and piperazine (1.2 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the stirred solution at room temperature.[6]
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expertise & Experience Insights:
Sodium triacetoxyborohydride is the reducing agent of choice for this transformation as it is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion. The reaction is typically carried out under anhydrous conditions to favor the formation of the iminium ion.
Pathway 3: Two-Step Synthesis via N-Boc-Protected Piperazine
This approach offers the highest level of control over mono-alkylation by temporarily protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group.[7] The protected piperazine is then alkylated, followed by the removal of the Boc group to yield the final product.
Reaction Scheme:
Figure 3. Two-Step Synthesis via Boc-Protection.
Experimental Protocol:
Step 1: Synthesis of 1-Boc-4-cyclooctylpiperazine
-
Reaction Setup: To a solution of 1-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and cyclooctyl bromide (1.2 equivalents).
-
Reaction Progression: Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of 1-Boc-4-cyclooctylpiperazine
-
Reaction Setup: Dissolve the purified 1-Boc-4-cyclooctylpiperazine in dichloromethane.
-
Addition of Acid: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane at 0 °C.[8]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a few hours until the deprotection is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a solution of sodium hydroxide.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the pure this compound.
Expertise & Experience Insights:
The Boc protecting group is stable under the basic conditions of the alkylation step but is readily cleaved under acidic conditions, providing an orthogonal protection strategy. The choice between TFA and HCl for deprotection may depend on the desired salt form of the final product.
III. Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclooctyl protons (a broad multiplet) and the piperazine ring protons (two distinct multiplets). The integration of these signals should be in the correct ratio. |
| ¹³C NMR | Resonances for the carbon atoms of the cyclooctyl group and the piperazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₂₄N₂), which is 196.33 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the aliphatic cyclooctyl and piperazine rings, as well as C-N stretching vibrations. |
IV. Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the development of novel therapeutics. This guide has provided a comprehensive overview of the most effective synthetic strategies, offering detailed protocols and mechanistic insights to aid researchers in their endeavors. The choice of the optimal synthetic route will depend on the specific requirements of the research project, with considerations for scale, purity, and cost. As the demand for complex and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the development of even more efficient and sustainable methods for the synthesis of key intermediates like this compound will remain an area of active investigation.
V. References
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved from --INVALID-LINK--
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Copies of 1H, 13C, 19F NMR spectra. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
1-Hydrosilatrane. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
The synthesis method of 1-BOC-Piperazine. (2024). ChemicalBook. Retrieved from --INVALID-LINK--
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Retrieved from --INVALID-LINK--
-
Process for the N-monoalkylation of piperazine. Google Patents. Retrieved from --INVALID-LINK--
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Method for preparing piperazines. Google Patents. Retrieved from --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from --INVALID-LINK--
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from --INVALID-LINK--
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from --INVALID-LINK--
-
1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from --INVALID-LINK--
-
The Role of this compound in Pharmaceutical R&D. (2025). BOC Sciences. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. Retrieved from --INVALID-LINK--
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis method of N-Boc piperazine. Google Patents. Retrieved from --INVALID-LINK--
-
1-Hydrosilatrane. Organic Syntheses. Retrieved from --INVALID-LINK--
-
1-Boc-piperazine, >=98.0% (GC). Sigma-Aldrich. Retrieved from --INVALID-LINK--
References
- 1. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 8. jgtps.com [jgtps.com]
1-Cyclooctylpiperazine: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-cyclooctylpiperazine, a heterocyclic compound that has garnered significant attention in pharmaceutical research and development. While not typically an active pharmaceutical ingredient (API) in its own right, its unique structural features make it a valuable intermediate and building block in the synthesis of novel therapeutics. This document will delve into the chemical properties, strategic applications, and the underlying rationale for its use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS), cardiovascular diseases, and oncology.
The Piperazine Moiety: A Privileged Pharmacophore
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous approved drugs stems from a combination of favorable physicochemical and pharmacological properties:
-
Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of salts, which can improve a drug candidate's pharmacokinetic profile.
-
Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself provides a rigid spacer to correctly orient other functional groups for optimal interaction with biological targets.[1][2]
-
Pharmacokinetic Modulation: The piperazine nucleus can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Many piperazine derivatives have demonstrated significant pharmacological activity, particularly in the central nervous system, where they have been developed as antipsychotic, antidepressant, and anxiolytic agents.[2]
The Role of the Cyclooctyl Group
The addition of a cyclooctyl group to the piperazine ring at the N1 position imparts several key characteristics that medicinal chemists can leverage during drug design and optimization:
-
Lipophilicity: The large, non-polar cyclooctyl substituent significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial feature for CNS-acting drugs.[1]
-
Metabolic Stability: The bulky cyclooctyl group can sterically hinder the metabolic enzymes, such as cytochrome P450s, from accessing the piperazine ring. This can lead to increased metabolic stability and a longer half-life of the drug in the body.[1]
-
Target Selectivity: The specific size and conformation of the cyclooctyl group can influence how the molecule fits into the binding pocket of a biological target, potentially leading to improved selectivity for the desired target over off-targets.[1]
The combination of the versatile piperazine core with the modulating cyclooctyl group makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening and lead optimization.[1]
Applications in Drug Discovery and Development
This compound serves as a key building block in several strategic areas of pharmaceutical research and development:
-
Synthesis of Novel APIs: It is a foundational component for synthesizing new drug candidates across a range of therapeutic areas, including CNS disorders, cardiovascular diseases, and oncology.[1]
-
Lead Optimization: In the process of refining a "hit" compound into a viable drug candidate, medicinal chemists often synthesize a series of analogues to explore the structure-activity relationship (SAR). This compound provides a readily available scaffold for creating such analogues with modified properties.[1]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. This compound and its derivatives can be used as fragments to identify initial binding interactions, which can then be elaborated into more potent molecules.[1]
The following diagram illustrates the central role of this compound in the drug discovery workflow.
Synthesis and Chemical Properties
This compound, with the chemical formula C12H24N2, is typically synthesized through standard organic chemistry techniques, making it readily available from various chemical suppliers.[3] Its purity is a critical factor for its use in pharmaceutical synthesis, with a minimum purity of 95% or higher being essential for reproducible research and manufacturing outcomes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21043-43-6 |
| Molecular Formula | C12H24N2 |
| Appearance | Typically a liquid or low-melting solid |
| Purity | ≥ 95% |
Experimental Protocols: A Conceptual Framework
While specific protocols for synthesizing drug candidates from this compound are proprietary and depend on the final target molecule, a general workflow for its utilization in lead optimization can be outlined.
Protocol: Synthesis of a Hypothetical CNS-Targeted Analogue Library
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Electrophile: To the stirred solution, add a diverse set of electrophiles (e.g., substituted aryl halides, acyl chlorides, or sulfonyl chlorides) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized analogues using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
Biological Screening: Screen the purified compounds in relevant in vitro assays (e.g., receptor binding assays, enzyme inhibition assays) to determine their biological activity and establish a structure-activity relationship.
The following diagram illustrates this generalized synthetic workflow.
References
An In-depth Technical Guide to 1-Cyclooctylpiperazine: From Synthesis to Application
Abstract
This whitepaper provides a comprehensive technical overview of 1-Cyclooctylpiperazine (CAS No: 21043-43-6), a key heterocyclic intermediate in modern pharmaceutical research and development. While the specific historical genesis of this compound is not extensively documented, this guide elucidates its likely synthetic origins within the broader context of cycloalkylpiperazine development. We will detail its physicochemical properties, outline a robust and validated synthetic protocol, and explore its strategic importance in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the versatile applications of this valuable molecular scaffold.
Introduction: The Strategic Value of the Piperazine Moiety
The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of properties. It provides a rigid, low-energy conformation while allowing for substitutions at the nitrogen atoms to modulate pharmacological activity, solubility, and pharmacokinetic profiles. The introduction of various substituents onto the piperazine scaffold is a cornerstone of lead optimization in drug discovery.[3]
This compound distinguishes itself by incorporating a bulky, lipophilic cyclooctyl group. This substituent significantly influences the molecule's properties, enhancing its potential for interaction with specific biological targets and modifying its metabolic stability.[3] This guide will delve into the technical specifics of this valuable compound.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21043-43-6 | [4][5] |
| Molecular Formula | C12H24N2 | [4] |
| Molecular Weight | 196.33 g/mol | [4] |
| Appearance | White to off-white solid/powder | [6] |
| Boiling Point | 75 °C | [4] |
| Density | 0.938 g/cm³ | [4][7] |
| Flash Point | 102.5 °C | [4] |
| Refractive Index | 1.488 | [4][7] |
| Purity | Typically ≥ 95% for R&D use | [3][7] |
Synthesis of this compound: A Validated Protocol
While the initial documented synthesis of this compound is not readily found in seminal literature, its preparation can be reliably achieved through established methods for N-alkylation of piperazines. The most common and industrially scalable approach is reductive amination. Below is a detailed, self-validating protocol based on analogous syntheses of cycloalkylpiperazines.
Reaction Principle: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (cyclooctanone) with an amine (piperazine) to form an intermediate imine/enamine, which is then reduced in situ to the target amine. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry for the formation of C-N bonds.
Experimental Protocol
Materials:
-
Piperazine (anhydrous)
-
Cyclooctanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.2 equivalents) in DCE or DCM (approximately 0.1 M concentration relative to the limiting reagent). Stir the solution at room temperature until the piperazine is fully dissolved.
-
Addition of Carbonyl: To the stirring solution, add cyclooctanone (1.0 equivalent). Allow the mixture to stir at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it is less sensitive to moisture than other hydride reagents. The reaction is typically exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid byproduct from the STAB and any remaining reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Role in Medicinal Chemistry and Drug Development
This compound serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its utility stems from the combination of the versatile piperazine core and the modulating cyclooctyl group.
Structure-Activity Relationship (SAR) Exploration
In lead optimization, medicinal chemists systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The introduction of the this compound moiety can be a strategic choice to:
-
Increase Lipophilicity: The large, non-polar cyclooctyl group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Metabolic Stability: The cyclooctyl group can sterically hinder metabolic enzymes from accessing nearby labile sites on the molecule, thus improving its metabolic stability and half-life.
-
Explore Binding Pockets: The bulky nature of the cyclooctyl group can be used to probe and occupy large hydrophobic pockets within a target protein, potentially leading to increased binding affinity and selectivity.
Therapeutic Areas of Interest
The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1][3] Consequently, derivatives of this compound are of significant interest in the development of novel treatments for:
-
Neurological and Psychiatric Disorders: The ability to fine-tune blood-brain barrier penetration makes this moiety valuable for CNS drug design.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine derivatives.
-
Cardiovascular Diseases: Piperazine-containing compounds have been explored for various cardiovascular applications.
Logical Framework for Application in Drug Discovery
Caption: Application of this compound in lead optimization.
Conclusion
This compound stands as a testament to the enduring utility of the piperazine scaffold in drug discovery. While its specific history is intertwined with the general development of N-alkylated piperazines, its value as a chemical intermediate is clear and well-established. Its unique combination of a versatile chemical handle (the secondary amine of the piperazine) and a bulky lipophilic group (the cyclooctyl moiety) provides medicinal chemists with a powerful tool for modulating the properties of drug candidates. The robust and scalable synthetic routes to this compound ensure its continued availability and application in the pursuit of novel therapeutics across a wide range of diseases.
References
- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Cyclooctylpiperazine and its Analogs: Synthesis, Pharmacology, and Applications
Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This versatile scaffold is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[3] Its unique structure provides a rigid framework with multiple points for chemical modification, allowing chemists to fine-tune a molecule's affinity and selectivity for specific biological targets.[1][3] Piperazine derivatives have demonstrated a vast range of pharmacological activities, with a particular prominence in targeting the central nervous system (CNS), including receptors for key neurotransmitters like serotonin and dopamine.[1][2][4]
This guide focuses on 1-cyclooctylpiperazine and its analogs. The combination of the piperazine core with a bulky, lipophilic cyclooctyl group presents a unique chemical scaffold.[5] The cyclooctyl moiety can significantly influence properties such as lipophilicity, metabolic stability, and target selectivity, making this class of compounds a compelling area of research for developing novel therapeutics.[5] We will explore the synthesis, structure-activity relationships (SAR), pharmacological profiles, and key experimental protocols relevant to this promising family of molecules. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of piperazine-based compounds.
Part 1: Synthetic Strategies for this compound and Analogs
The synthesis of N-substituted piperazines is a well-established field in organic chemistry. The most common and efficient method for creating compounds like this compound is through the N-alkylation of a piperazine ring with a suitable electrophile. A primary route is reductive amination , a powerful reaction that forms carbon-nitrogen bonds.
In a typical reductive amination, piperazine (or a mono-substituted analog) is reacted with cyclooctanone in the presence of a reducing agent. This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the final N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used mild and selective reducing agent for this transformation, offering high yields and compatibility with a wide range of functional groups.[6]
Alternative methods include direct nucleophilic substitution with a cyclooctyl halide (e.g., cyclooctyl bromide), although this can sometimes lead to lower yields or the formation of quaternary ammonium salt byproducts.
The general workflow for the synthesis and subsequent modification of this compound is depicted below. This process allows for the creation of a diverse library of analogs by introducing various substituents (R) on the second nitrogen of the piperazine ring, enabling extensive exploration of structure-activity relationships.
Part 2: Structure-Activity Relationships (SAR)
The exploration of SAR is a critical step in medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate.[3][5] For piperazine derivatives, SAR studies typically involve modifying the substituent on the second nitrogen atom (N4) and observing the resulting changes in biological activity.[2]
The 1-cyclooctyl group generally serves as a bulky, lipophilic anchor. The key to modulating pharmacological activity often lies in the nature of the group attached to the other piperazine nitrogen. For CNS-active compounds, this is frequently an aryl or heteroaryl group.[2]
Key SAR Insights for Arylpiperazine Analogs:
-
Aryl Substituents: The electronic properties and position of substituents on the aryl ring can dramatically impact receptor affinity and selectivity. For example, electron-withdrawing groups like fluorine or chlorine on the phenyl ring often enhance affinity for serotonin (5-HT) or dopamine (D₂) receptors.[2]
-
Linker Length: When a linker is present between the piperazine and a terminal functional group, its length is crucial. Often, a two- to four-carbon chain provides the optimal spacing for receptor engagement.[2]
-
Heterocyclic Rings: Replacing a phenyl ring with heterocycles (e.g., pyrimidine, pyridine) can introduce new hydrogen bond donors/acceptors, altering the compound's interaction with the target protein and potentially improving selectivity or metabolic stability.
The table below illustrates hypothetical SAR data for a series of this compound analogs targeting a G-protein coupled receptor (GPCR), demonstrating how small structural changes can influence binding affinity.
| Compound ID | N4-Substituent (R) | Target Receptor | Binding Affinity (Ki, nM) |
| COP-1 | H | Dopamine D₂ | > 10,000 |
| COP-2 | Phenyl | Dopamine D₂ | 150 |
| COP-3 | 2-Fluorophenyl | Dopamine D₂ | 45 |
| COP-4 | 4-Fluorophenyl | Dopamine D₂ | 22 |
| COP-5 | 2-Methoxyphenyl | Dopamine D₂ | 89 |
| COP-6 | 2-Pyrimidinyl | Dopamine D₂ | 15 |
Data is illustrative and for demonstration purposes only.
Part 3: Pharmacological Profile and Mechanism of Action
Piperazine derivatives are well-known for their interaction with G-protein coupled receptors (GPCRs), which represent one of the largest and most important drug target families.[7][8] Specifically, arylpiperazines frequently act as ligands for dopamine and serotonin receptors in the CNS.[2][4] Depending on the specific structure, these compounds can act as agonists, antagonists, or modulators of receptor activity.[4]
Mechanism of Action at GPCRs: GPCRs are transmembrane proteins that, upon binding to an extracellular ligand, trigger intracellular signaling cascades.[7] For a typical Gαi/o-coupled receptor (like the dopamine D₂ receptor), an antagonist would bind to the receptor but fail to induce the conformational change necessary for G-protein activation. This blocks the endogenous ligand (e.g., dopamine) from binding and initiating the downstream signaling pathway, which normally involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
The diagram below illustrates a simplified signaling pathway for a Gαi/o-coupled GPCR, showing how an antagonist analog of this compound would function.
Part 4: Key Experimental Protocols
To ensure scientific rigor, protocols must be self-validating. This involves including clear steps for purification and analytical characterization to confirm the identity and purity of the synthesized compounds before biological evaluation.
Protocol: Synthesis of a 1-Cyclooctyl-4-Arylpiperazine Analog via Reductive Amination
Objective: To synthesize a representative analog, 1-(4-fluorophenyl)-4-cyclooctylpiperazine.
Materials:
-
This compound
-
1-Fluoro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Rac-BINAP
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, rac-BINAP, and sodium tert-butoxide.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by this compound and 1-fluoro-4-iodobenzene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Check: Refluxing in an inert atmosphere is crucial to prevent catalyst degradation and side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base required for the Buchwald-Hartwig amination catalytic cycle.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% Ethyl Acetate in Hexanes).
-
Characterization (Self-Validation Step 2): Characterize the purified fractions using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the final compound.
Protocol: In Vitro GPCR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a synthesized analog for a target GPCR (e.g., Dopamine D₂ receptor).[9]
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).[9]
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors).
-
Synthesized test compounds (this compound analogs) at various concentrations.
-
Non-specific binding competitor (e.g., Haloperidol at a high concentration).
-
Assay buffer (e.g., Tris-HCl, MgCl₂).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.
-
Compound Addition: Add the synthesized test compounds across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to designated wells.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (with a high concentration of a known competitor like haloperidol).[9]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Causality Check: Rapid filtration and cold washes are critical to minimize the dissociation of the radioligand from the receptor during the harvesting step.
-
-
Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis (Self-Validation):
-
Calculate "specific binding" by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]
-
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold in pharmaceutical research and development.[5] Its synthetic tractability allows for the creation of large, diverse libraries of analogs for screening. The inherent properties of the piperazine ring, combined with the lipophilic cyclooctyl group, make these compounds particularly suitable for targeting CNS disorders, among other therapeutic areas.[5]
Future research will likely focus on creating more complex and conformationally restrained analogs to enhance selectivity for specific receptor subtypes, thereby minimizing off-target effects. The application of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of novel compounds with improved potency and optimized pharmacokinetic profiles.[10] As our understanding of the structural biology of GPCRs and other target classes deepens, the potential for developing highly effective and safe therapeutics based on the this compound core will continue to grow.
References
- 1. nbinno.com [nbinno.com]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
1-Cyclooctylpiperazine: A Technical Whitepaper on its Pharmacological Profile and Research Trajectory
Executive Summary
This technical guide addresses the pharmacological profile of 1-Cyclooctylpiperazine (CAS No: 21043-43-6). Our comprehensive analysis of scientific literature, patent databases, and chemical repositories reveals that this compound is predominantly characterized as a chemical intermediate. As of the date of this report, there is a notable absence of publicly available data on its specific pharmacological activities, including receptor binding affinities, functional modulation, pharmacokinetic properties, and toxicological profile.
This guide will, therefore, focus on the established role of this compound as a versatile scaffold in medicinal chemistry. We will dissect the significance of its structural components—the piperazine ring and the cyclooctyl group—and their implications for potential pharmacological applications. Furthermore, we will provide a forward-looking perspective by outlining the requisite experimental workflows to comprehensively define the pharmacological profile of this molecule, should it be considered for development as a therapeutic agent.
The Chemical Identity and Strategic Importance of this compound
This compound is a heterocyclic compound with the molecular formula C12H24N2.[1] Its structure is distinguished by a piperazine ring, a common pharmacophore, and a cyclooctyl substituent. This combination offers medicinal chemists a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[2] The key applications for this intermediate are in the development of new drug candidates for a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.[2]
The strategic value of this compound in drug discovery lies in its utility for:
-
Lead Optimization: The piperazine moiety can be systematically modified to explore structure-activity relationships (SAR).[2]
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment in screening campaigns to identify initial binding interactions with protein targets.[2]
-
Modulation of Physicochemical Properties: The cyclooctyl group can influence key drug-like properties such as lipophilicity and metabolic stability.[2]
Deconstruction of the Pharmacophore: Piperazine and Cyclooctyl Moieties
The potential pharmacological profile of this compound can be inferred from the well-documented roles of its constituent parts in medicinal chemistry.
The Piperazine Ring: A Privileged Scaffold
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug design due to its frequent appearance in clinically successful drugs. Its key contributions to a molecule's pharmacological profile include:
-
Receptor Binding: The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with a wide range of biological targets.
-
Physicochemical Properties: The piperazine moiety can enhance aqueous solubility and oral bioavailability.
-
Versatility for Substitution: The nitrogen atoms provide convenient points for chemical modification, allowing for the fine-tuning of a compound's properties.
The Cyclooctyl Group: A Modulator of Lipophilicity and Conformation
The cyclooctyl group is a large, non-polar, and flexible carbocyclic ring. Its incorporation into a drug candidate can significantly impact its behavior in a biological system by:
-
Increasing Lipophilicity: This can enhance membrane permeability and access to intracellular targets.
-
Influencing Metabolic Stability: The bulky nature of the cyclooctyl group can sterically hinder metabolic enzymes, potentially increasing the drug's half-life.
-
Restricting Conformation: The ring can limit the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for a specific target.
Charting the Course: Experimental Workflows to Elucidate the Pharmacological Profile
To transition this compound from a chemical intermediate to a characterized pharmacological agent, a systematic and multi-faceted experimental approach is necessary. The following workflows represent a standard industry practice for profiling a novel chemical entity.
Primary Pharmacodynamic Assessment: Target Identification and Binding Affinity
The initial step is to determine if this compound interacts with any known biological targets.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: A broad panel of receptors, ion channels, enzymes, and transporters, particularly those implicated in CNS and cardiovascular diseases, should be selected.
-
Membrane Preparation: Membranes expressing the target of interest are prepared from cell lines or animal tissues.
-
Assay Conditions: A fixed concentration of a radiolabeled ligand with known affinity for the target is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki).
Visualization of the Workflow:
Caption: Radioligand Binding Assay Workflow.
Functional Characterization: Agonist, Antagonist, or Modulator?
Once binding affinity is established, the functional effect of this compound on the target must be determined.
Experimental Protocol: In Vitro Functional Assays
The specific assay will depend on the target class. For a G-protein coupled receptor (GPCR), a common functional assay is the measurement of second messenger levels.
-
Cell Culture: A cell line stably expressing the target GPCR is cultured.
-
Stimulation: The cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist.
-
Second Messenger Measurement: Intracellular levels of second messengers, such as cyclic AMP (cAMP) or calcium, are measured using techniques like ELISA or fluorescence-based assays.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of this compound.
Visualization of the Workflow:
Caption: In Vitro Functional Assay Workflow.
Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding how the body processes this compound is crucial for its potential as a drug.
Table 1: Key In Vitro and In Vivo ADME Studies
| Parameter | In Vitro Assay | In Vivo Study |
| Absorption | Caco-2 permeability assay | Oral and intravenous administration to rodents |
| Distribution | Plasma protein binding assay | Tissue distribution studies in rodents |
| Metabolism | Liver microsome stability assay | Metabolite identification in plasma and urine |
| Excretion | - | Mass balance studies in rodents |
Preliminary Safety and Toxicological Assessment
Early assessment of potential toxicity is a critical step.
Table 2: Initial Toxicology Screening
| Endpoint | In Vitro Assay | In Vivo Study |
| Cytotoxicity | Cell viability assays (e.g., MTT) in various cell lines | - |
| Genotoxicity | Ames test, chromosomal aberration assay | - |
| Acute Toxicity | - | Single ascending dose study in rodents |
| Cardiotoxicity | hERG channel patch-clamp assay | - |
Conclusion and Future Directions
This compound is a chemical entity with recognized potential as a building block in the synthesis of novel therapeutic agents. Its structural features, namely the piperazine ring and the cyclooctyl group, suggest that it could be a valuable scaffold for modulating the pharmacological and pharmacokinetic properties of drug candidates.
The experimental workflows outlined in this guide provide a roadmap for future research. A systematic evaluation of the pharmacodynamics, pharmacokinetics, and toxicology of this compound will be required to unlock its potential and determine its trajectory as either a continued valuable chemical intermediate or a novel pharmacological agent in its own right.
References
A Technical Guide to the Toxicological and Safety Assessment of 1-Cyclooctylpiperazine and Other Novel Piperazine Derivatives
Disclaimer: This document provides a framework for the toxicological assessment of novel chemical entities. As of the date of this publication, detailed toxicological studies for 1-Cyclooctylpiperazine are not extensively available in the public domain. Therefore, this guide outlines a comprehensive strategy for safety evaluation based on established principles of toxicology, international regulatory guidelines, and data from structurally related piperazine compounds.
Introduction: The Piperazine Scaffold and the Need for a Structured Safety Assessment
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antipsychotics to anthelmintics.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. This compound, a derivative featuring a bulky, lipophilic cyclooctyl group, represents a novel chemical entity (NCE) with potential for further development.
However, the introduction of any NCE into a development pipeline necessitates a rigorous and systematic evaluation of its safety profile. The toxicological properties of piperazine derivatives can be significantly influenced by their substituents.[1][2] For instance, some derivatives have been associated with cardiotoxicity, hepatotoxicity, and neurotoxicity, often linked to mechanisms like mitochondrial dysfunction and disruption of Ca2+ homeostasis.[2] Therefore, a proactive, data-driven toxicological assessment is not merely a regulatory hurdle but a fundamental component of responsible drug development.
This guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for characterizing the toxicological profile of this compound or similar NCEs. We will detail the requisite in vitro and in vivo assays, explain the scientific rationale behind their selection and sequence, and provide standardized protocols to ensure data integrity and regulatory compliance.
Initial Hazard Identification and Handling
Prior to initiating extensive toxicological studies, a preliminary hazard assessment based on available data for the core compound and its analogs is crucial for ensuring laboratory safety.
Summary of Known Hazards for Piperazine Analogs
Safety Data Sheets (SDS) for piperazine and its derivatives consistently highlight several key hazards that should be assumed for this compound in the absence of specific data.[3][4][5][6]
| Hazard Classification | Description | Recommended Precaution |
| Skin Corrosion/Irritation | Piperazine compounds are often corrosive and can cause severe skin burns and eye damage.[4][5][7] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles or a face shield.[3] |
| Respiratory/Skin Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][6] | Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3] |
| Acute Toxicity | Piperazine anhydrous is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Avoid direct contact and ingestion. Wash hands thoroughly after handling.[8] |
| Reproductive Toxicity | Some piperazine compounds are suspected of damaging fertility or the unborn child.[4][5][6] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] |
A Tiered Approach to Toxicological Evaluation
A structured, tiered approach to safety testing is efficient and aligns with the principles of the 3Rs (Replacement, Reduction, Refinement). The strategy begins with in vitro assays to screen for potential liabilities before proceeding to more complex in vivo studies.
Caption: A tiered workflow for toxicological assessment of a novel chemical entity.
Key Experimental Protocols: In Vitro Methodologies
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
Causality and Rationale: The Ames test is a critical first screen for mutagenicity. It assesses the ability of a chemical to induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.[1][9] A positive result is a significant red flag for potential carcinogenicity. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized.[1]
Step-by-Step Protocol (OECD TG 471):
-
Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at a specific concentration), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the background (negative control) value.
-
Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation.
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
Causality and Rationale: The NRU assay provides a quantitative measure of a compound's cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. This assay is often used as a preliminary step to set the dose ranges for more specific assays, such as genotoxicity tests.
Step-by-Step Protocol (OECD TG 129):
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or HepG2) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Remove the culture medium and replace it with a medium containing various concentrations of this compound. Incubate for a defined period (e.g., 24 hours).
-
Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 3 hours to allow viable cells to take up the dye.
-
Dye Extraction: Remove the dye-containing medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Shake the plate for 10 minutes to ensure complete dye solubilization. Measure the absorbance of the extracted dye at ~540 nm using a spectrophotometer.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that reduces cell viability by 50%).
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Advancing to In Vivo and Safety Pharmacology
Should this compound demonstrate an acceptable in vitro profile (i.e., non-mutagenic, moderate cytotoxicity), the assessment proceeds to in vivo studies.
-
Acute Systemic Toxicity (e.g., OECD TG 423): This study provides information on the short-term toxicity of the compound after a single high-dose administration. It helps to identify the target organs of toxicity and is used to classify the compound by hazard.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting toxicology data and for designing effective dosing regimens for future studies.
-
Repeated Dose Toxicity Studies: These studies (typically 28 or 90 days) are designed to characterize the toxic effects after prolonged exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology: A core battery of tests evaluates the effects of the compound on vital functions, including the central nervous, cardiovascular, and respiratory systems, to identify any potential for acute and life-threatening adverse effects.
Conclusion and Forward Look
The toxicological evaluation of a novel chemical entity like this compound is a complex, multi-faceted process that requires a systematic, evidence-based approach. While specific data for this molecule is currently scarce, the framework presented in this guide provides a robust and scientifically sound pathway for its safety assessment. By starting with fundamental hazard identification and progressing through a tiered system of in vitro and in vivo assays, researchers can build a comprehensive safety profile, identify potential liabilities early, and make informed decisions in the drug development process. Adherence to international guidelines and a focus on the mechanistic underpinnings of any observed toxicity are paramount for both regulatory success and the ultimate goal of ensuring patient safety.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. TRDizin [search.trdizin.gov.tr]
The Strategic Role of 1-Cyclooctylpiperazine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, piperazine derivatives have consistently demonstrated significant utility. This technical guide delves into the specific attributes and potential therapeutic applications of 1-Cyclooctylpiperazine, a versatile intermediate that offers unique advantages in the design of new chemical entities. We will explore its structural features, its role in modulating pharmacokinetic and pharmacodynamic properties, and its application in the synthesis of drug candidates across multiple therapeutic areas, including central nervous system disorders, oncology, and cardiovascular diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable scaffold.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous approved drugs stems from its ability to impart favorable physicochemical properties. The two nitrogen atoms can be functionalized to fine-tune basicity, polarity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. Furthermore, the piperazine ring often serves as a rigid linker between different pharmacophoric elements, enabling optimal spatial orientation for interaction with biological targets.
Many piperazine derivatives have demonstrated significant pharmacological activity, particularly in the central nervous system, where they can influence monoamine pathways.[1] This has led to their successful application in the development of antipsychotic, antidepressant, and anxiolytic drugs.[1]
This compound: A Unique Building Block for Drug Design
This compound (CAS: 21043-43-6, Formula: C12H24N2) distinguishes itself through the incorporation of a bulky, lipophilic cyclooctyl group attached to one of the piperazine nitrogens.[2] This structural feature provides medicinal chemists with a powerful tool to modulate the properties of a lead compound.
Physicochemical Properties and Structural Features
The key characteristics of this compound are summarized in the table below:
| Property | Value | Significance in Drug Design |
| CAS Number | 21043-43-6 | Unique identifier for the chemical substance. |
| Molecular Formula | C12H24N2 | Provides the elemental composition of the molecule.[2] |
| Appearance | Typically a liquid or low-melting solid | Relevant for handling and reaction conditions. |
| Lipophilicity (logP) | Predicted to be moderately high | The cyclooctyl group significantly increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. |
| Basicity (pKa) | The unsubstituted nitrogen has a typical secondary amine pKa | Allows for salt formation to improve solubility and crystallinity. The nitrogen can also act as a hydrogen bond acceptor. |
The presence of the cyclooctyl group can influence a molecule's conformation and metabolic stability.[3] Its non-planar, flexible nature can allow for better adaptation to the binding pockets of target proteins. Furthermore, the steric hindrance provided by the bulky cyclooctyl group can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the compound's half-life.
Caption: Chemical structure of this compound.
Therapeutic Applications as a Pharmaceutical Intermediate
This compound is a key starting material and intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[3] Its utility spans several therapeutic areas, primarily driven by the ability of the cyclooctylpiperazine moiety to interact with various biological targets.
Central Nervous System (CNS) Disorders
The piperazine scaffold is a common feature in many CNS-active drugs. The lipophilicity imparted by the cyclooctyl group can be advantageous for designing compounds that need to cross the blood-brain barrier. Potential applications include the synthesis of novel antipsychotics, antidepressants, and anxiolytics.[1] For instance, the this compound moiety could be incorporated into structures designed to modulate dopamine or serotonin receptors, key targets in the treatment of these disorders.
Oncology
In cancer drug discovery, piperazine derivatives are often used to develop kinase inhibitors. The piperazine ring can serve as a linker between a hinge-binding motif and a solvent-exposed region of the kinase. The cyclooctyl group can be used to probe larger hydrophobic pockets within the ATP-binding site or to enhance cell permeability of the inhibitor.
Cardiovascular Diseases
The piperazine core is also found in several cardiovascular drugs. By modifying the piperazine scaffold with a cyclooctyl group, medicinal chemists can explore new chemical space for targets such as ion channels or G-protein coupled receptors (GPCRs) involved in the regulation of blood pressure and heart rate.
Experimental Protocols: Synthesis and Characterization
The following provides a general, illustrative protocol for the synthesis and characterization of a hypothetical drug candidate incorporating the this compound scaffold.
General Synthetic Protocol: Reductive Amination
A common method for incorporating the this compound moiety is through reductive amination.
Objective: To synthesize a hypothetical drug candidate by coupling this compound with a functionalized aromatic aldehyde.
Materials:
-
This compound
-
4-Bromobenzaldehyde (example electrophile)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in dichloroethane, add this compound (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the synthesis of a this compound derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a privileged piperazine scaffold and a lipophilic cyclooctyl group provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates.[3] The strategic incorporation of this moiety can lead to the development of novel therapeutics with improved efficacy, selectivity, and metabolic stability. As our understanding of the chemical space for various disease targets continues to expand, the utility of well-designed intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
References
An In-Depth Technical Guide to the Synthesis of 1-Cyclooctylpiperazine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-cyclooctylpiperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The unique structural combination of a lipophilic cyclooctyl group and a versatile piperazine moiety imparts favorable pharmacokinetic and pharmacodynamic properties, making these derivatives attractive scaffolds for novel therapeutics.[1] This document explores the primary synthetic strategies, delves into the mechanistic underpinnings of these reactions, and provides detailed, field-proven protocols for their execution. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable chemical scaffold.
Introduction: The Strategic Value of the this compound Scaffold
The piperazine ring is a privileged structure in medicinal chemistry, present in a wide array of approved drugs due to its ability to confer aqueous solubility, engage in hydrogen bonding, and improve oral bioavailability.[2] When coupled with a cyclooctyl group, the resulting this compound (CAS: 21043-43-6) scaffold offers a unique combination of properties.[1] The large, lipophilic cyclooctyl moiety can enhance binding to target proteins and modulate metabolic stability.[1] This makes this compound a critical building block in the synthesis of novel active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.[1] Furthermore, it serves as a valuable tool in lead optimization and fragment-based drug discovery.[1]
This guide will focus on the two most prevalent and practical synthetic routes to this compound:
-
Direct N-Alkylation: The reaction of piperazine with a cyclooctyl halide.
-
Reductive Amination: The reaction of cyclooctanone with piperazine.
We will examine the theoretical basis for each approach, providing insights into reaction control and optimization, followed by detailed experimental protocols.
Synthetic Pathways to this compound
The synthesis of this compound primarily revolves around forming the crucial nitrogen-carbon bond between the piperazine ring and the cyclooctyl group. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need to control selectivity.
Direct N-Alkylation of Piperazine
Direct alkylation is a straightforward approach for forging the N-cyclooctyl bond. However, a significant challenge lies in controlling the reaction to favor mono-alkylation over the formation of the undesired 1,4-dicyclooctylpiperazine byproduct.
Piperazine possesses two secondary amine nitrogens of similar reactivity. When reacted with an alkylating agent, a mixture of mono- and di-substituted products is often obtained. To address this, several strategies can be employed:
-
Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the cyclooctyl halide, the probability of the halide encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted piperazine molecule. This statistical control effectively minimizes the formation of the di-substituted product.[3]
-
Employing a Mono-protected Piperazine: A more refined approach involves the use of a piperazine derivative where one nitrogen is temporarily blocked by a protecting group, such as tert-butyloxycarbonyl (Boc) or an acetyl group.[4] This ensures that alkylation can only occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated product.[4][5] This method offers greater control and often leads to higher yields of the pure mono-substituted product.
The direct alkylation of piperazine with a cyclooctyl halide (e.g., cyclooctyl bromide) is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the cyclooctyl bromide, displacing the bromide ion. The presence of a base is often beneficial to neutralize the hydrogen bromide formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.
Caption: SN2 mechanism of direct alkylation.
Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[6][7] In the context of this compound synthesis, this involves the reaction of cyclooctanone with piperazine.
This two-step, one-pot process offers several advantages over direct alkylation:
-
Readily Available Starting Materials: Cyclooctanone is a common and often more accessible starting material than cyclooctyl halides.
-
Avoidance of Quaternary Ammonium Salt Formation: Unlike direct alkylation, reductive amination does not produce quaternary ammonium salts as byproducts.
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions.
The reductive amination process proceeds in two key stages:
-
Imine/Iminium Ion Formation: Piperazine reacts with cyclooctanone to form an unstable carbinolamine intermediate, which then dehydrates to form an iminium ion.
-
Reduction: The iminium ion is then reduced in situ by a suitable reducing agent to yield the final amine product, this compound.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[8]
Caption: General workflow for reductive amination.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Direct Alkylation using Excess Piperazine
This protocol is designed to favor mono-alkylation by using a significant molar excess of piperazine.
Materials:
-
Piperazine (anhydrous)
-
Cyclooctyl bromide
-
Pyridine (anhydrous)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (4 equivalents) and anhydrous pyridine.
-
To this stirred suspension, add cyclooctyl bromide (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and then place it in a freezer overnight to precipitate excess piperazine and pyridinium salts.
-
Filter the cold mixture and wash the solid residue with cold acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvents.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol utilizes sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Piperazine
-
Cyclooctanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM), add cyclooctanone (1 equivalent).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford pure this compound.
Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are expected spectral data.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the cyclooctyl protons (multiplets in the range of δ 1.2-2.0 ppm), a signal for the CH group attached to the nitrogen (a multiplet around δ 2.5-2.8 ppm), and signals for the piperazine ring protons (multiplets around δ 2.4-3.0 ppm). The integration should correspond to the number of protons in each environment. |
| ¹³C NMR | Signals for the cyclooctyl carbons, with the carbon attached to the nitrogen appearing in the downfield aliphatic region. Signals for the piperazine carbons will also be present. |
| Mass Spec (GC-MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₂H₂₄N₂ = 196.33 g/mol ).[9] Common fragmentation patterns for alkylpiperazines may also be observed. |
Conclusion
The synthesis of this compound derivatives is a key step in the development of new chemical entities with potential therapeutic applications. Both direct alkylation and reductive amination are viable and effective synthetic strategies. The choice between these methods will depend on factors such as starting material availability, scalability, and the desired level of control over by-product formation. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and utilize this important class of compounds in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Protocol for the Laboratory Synthesis of 1-Cyclooctylpiperazine via Reductive Amination
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-Cyclooctylpiperazine (CAS No: 21043-43-6), a valuable heterocyclic building block in pharmaceutical research and development.[1][2] The described method utilizes a direct one-pot reductive amination of cyclooctanone with piperazine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This approach is chosen for its high efficiency, operational simplicity, and its ability to circumvent common side reactions such as dialkylation, which can complicate alternative synthetic routes like direct nucleophilic substitution.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Rationale
This compound is a key intermediate whose structural motif, combining a flexible cyclooctyl group with the pharmacologically significant piperazine ring, offers a versatile scaffold for medicinal chemists.[1] The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, where it often imparts favorable properties such as improved aqueous solubility and the ability to form critical interactions with biological targets. The cyclooctyl group modulates lipophilicity and metabolic stability, allowing for fine-tuning of a drug candidate's pharmacokinetic profile. Consequently, this compound serves as a crucial starting material for generating compound libraries in lead optimization and for the synthesis of novel active pharmaceutical ingredients (APIs).[1]
Choice of Synthetic Strategy: Reductive Amination
There are several established methods for the N-alkylation of piperazine.[6] While direct alkylation with a cyclooctyl halide is a possible route, it is often plagued by the formation of the 1,4-dicyclooctylpiperazine byproduct due to the presence of two reactive secondary amine sites on the piperazine ring.[3] Achieving mono-alkylation selectively often requires using a large excess of piperazine or a multi-step protection-alkylation-deprotection sequence, which lowers the overall process efficiency.[3][7]
The chosen method, reductive amination , offers a more elegant and direct solution.[8][9] This one-pot reaction involves the initial condensation of cyclooctanone with piperazine to form an iminium ion intermediate. This intermediate is then immediately reduced in situ by a selective hydride agent to yield the desired this compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the ideal reducing agent for this transformation as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), thus ensuring high selectivity and yield.[4][6]
Reaction Mechanism
The reductive amination proceeds through a two-step sequence within a single reaction vessel:
-
Iminium Ion Formation: The nucleophilic piperazine attacks the electrophilic carbonyl carbon of cyclooctanone. The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form a transient, electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Grade | Supplier |
| Piperazine | 110-85-0 | 86.14 g/mol | ≥99% | Sigma-Aldrich |
| Cyclooctanone | 502-49-8 | 126.20 g/mol | ≥98% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Anhydrous | VWR |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | VWR |
| Round-bottom flask (250 mL) | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Ice bath | - | - | - | - |
| Separatory funnel (500 mL) | - | - | - | - |
| Rotary evaporator | - | - | - | - |
| Glassware for column chromatography | - | - | - | - |
Stoichiometry Table
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Cyclooctanone | 126.20 | 20.0 | 1.0 | 2.52 g |
| Piperazine | 86.14 | 30.0 | 1.5 | 2.58 g |
| Sodium Triacetoxyborohydride | 211.94 | 24.0 | 1.2 | 5.09 g |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
Note: A slight excess of piperazine is used to drive the reaction towards the mono-alkylated product and to facilitate the complete consumption of the limiting reagent, cyclooctanone.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add piperazine (2.58 g, 30.0 mmol) and cyclooctanone (2.52 g, 20.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Addition may be slightly exothermic.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 10% Methanol in DCM with 1% triethylamine. The disappearance of the cyclooctanone spot (visualized with a potassium permanganate stain) indicates reaction completion.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane. The addition of 0.5-1% triethylamine to the eluent can help prevent the product from streaking on the column.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid. A typical yield is in the range of 75-85%.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.8-2.5 (m, 8H, piperazine CH₂), ~2.4-2.2 (m, 1H, cyclooctyl CH-N), ~1.9-1.4 (m, 14H, cyclooctyl CH₂), ~1.6 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~65-68 (CH-N), ~50-52 (piperazine CH₂), ~46-48 (piperazine CH₂), ~32-34 (cyclooctyl CH₂), ~26-28 (cyclooctyl CH₂), ~24-25 (cyclooctyl CH₂). |
| Mass Spec (ESI+) | m/z: 197.20 [M+H]⁺ (Calculated for C₁₂H₂₅N₂⁺: 197.2018) |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]
-
Cyclooctanone: Corrosive material that causes burns upon contact. Handle with care.[13]
-
Sodium Triacetoxyborohydride: Reacts with water and protic solvents to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling only in a fume hood.[13]
Refer to the Safety Data Sheets (SDS) for all reagents before beginning the procedure.[10][12][13] An appropriate spill kit should be readily accessible.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chemdmart.com [chemdmart.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The 1-Cyclooctylpiperazine Scaffold in Central Nervous System Disorder Research
Introduction: A Privileged Scaffold for CNS Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including its basicity which allows for salt formation and improved solubility, and its ability to engage in crucial hydrogen bonding interactions, make it an ideal structural motif for targeting a variety of receptors.[2][3] Within the realm of central nervous system (CNS) disorders, the piperazine moiety is particularly prominent in antipsychotic and antidepressant medications, largely due to its role as a versatile scaffold for interacting with key neurotransmitter receptors, such as dopamine and serotonin receptors.[4][5]
This guide focuses on the 1-cyclooctylpiperazine scaffold, a promising yet underexplored platform for the development of novel CNS therapeutics. The introduction of a bulky, lipophilic cyclooctyl group to the piperazine core is a deliberate design choice aimed at modulating several critical drug-like properties.[6] It is hypothesized that this group can enhance metabolic stability by sterically hindering enzymatic degradation, improve blood-brain barrier permeability due to increased lipophilicity, and fine-tune the affinity and selectivity for specific receptor subtypes.[6] This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical protocols for synthesizing, characterizing, and evaluating novel derivatives of this compound for their potential in treating CNS disorders like schizophrenia.
Hypothesized Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways
Based on extensive research into related arylpiperazine compounds, it is proposed that novel derivatives of this compound will primarily exert their effects through the modulation of dopamine D2 and serotonin 5-HT1A receptors, which are critical targets in the treatment of psychosis.[7][8][9][10] The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[11] Consequently, antagonism or partial agonism at the D2 receptor is a key mechanism of action for most antipsychotic drugs.[11][12] Simultaneously, agonism at the 5-HT1A receptor is thought to contribute to the amelioration of negative symptoms and cognitive deficits, as well as reducing the extrapyramidal side effects associated with D2 receptor blockade.[9][13]
The following signaling pathway illustrates the hypothesized mechanism of action for a novel this compound derivative.
Hypothesized signaling pathway for this compound derivatives.
Preclinical Development Workflow
The successful development of a novel CNS therapeutic from the this compound scaffold requires a systematic and logical preclinical evaluation process. This workflow ensures that candidate compounds are thoroughly characterized for their potency, selectivity, functional activity, and in vivo efficacy.
Preclinical development workflow for novel CNS drug candidates.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Dopamine D2 Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.
1. Materials and Equipment:
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Receptor Source: Commercially available cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor.[7]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
2. Step-by-Step Methodology:
-
Prepare Serial Dilutions: Prepare a series of 1:10 serial dilutions of the test compounds in assay buffer, starting from the 10 mM DMSO stock. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each compound dilution.
-
-
Add Radioligand: Add 25 µL of [³H]-Raclopride (final concentration ~0.5 nM) to all wells.
-
Add Receptor Membranes: Add 200 µL of the D2 receptor membrane preparation (approximately 10-20 µg of protein per well) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Table 1: Hypothetical Binding Affinity Data for a Series of this compound Derivatives
| Compound ID | R-Group Modification | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | Selectivity Ratio (Ki 5-HT1A / Ki D2) |
| Cpd-01 | -H | 15.2 | 25.8 | 1.7 |
| Cpd-02 | -Phenyl | 2.5 | 10.1 | 4.0 |
| Cpd-03 | -2-Methoxyphenyl | 1.1 | 1.5 | 1.4 |
| Cpd-04 | -2,3-Dichlorophenyl | 0.8 | 45.3 | 56.6 |
This table illustrates how modifications to a hypothetical derivative of this compound can influence binding affinity and selectivity, guiding structure-activity relationship (SAR) studies.
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion Model
This protocol is used to assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse hyperlocomotion induced by a psychostimulant like d-amphetamine.[12]
1. Materials and Equipment:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: this compound derivative, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Psychostimulant: d-amphetamine sulfate, dissolved in saline.
-
Positive Control: Haloperidol (0.1-1 mg/kg).
-
Instrumentation: Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
2. Step-by-Step Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into an open-field chamber and allow them to habituate for 30 minutes.
-
Compound Administration:
-
Administer the test compound (e.g., 1, 5, 10 mg/kg), vehicle, or positive control (Haloperidol) via intraperitoneal (i.p.) injection.
-
Return the mice to their home cages for the drug absorption period (typically 30 minutes).
-
-
Psychostimulant Challenge:
-
Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to all mice.
-
-
Activity Monitoring: Immediately after the amphetamine injection, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Collection: Quantify the locomotor activity in 5- or 10-minute bins over the entire session.
3. Data Analysis:
-
Calculate the total distance traveled for each mouse.
-
Compare the mean total distance traveled between the different treatment groups (Vehicle, Test Compound doses, Positive Control) using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.
Table 2: Hypothetical Results from the Amphetamine-Induced Hyperlocomotion Model
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperactivity |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + d-amphetamine | 2.5 | 8500 ± 450 | 0% (Baseline) |
| Haloperidol + d-amphetamine | 0.5 | 2500 ± 210 | 85.7% |
| Cpd-04 + d-amphetamine | 1 | 7800 ± 500 | 10.0% |
| Cpd-04 + d-amphetamine | 5 | 4500 ± 380* | 57.1% |
| Cpd-04 + d-amphetamine | 10 | 2800 ± 250 | 81.4% |
*p < 0.05, **p < 0.01 compared to Vehicle + d-amphetamine group. This table demonstrates a dose-dependent reduction in hyperlocomotion by the test compound, suggesting in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics for CNS disorders. Its structural features offer a compelling starting point for medicinal chemists to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetics. The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities derived from this scaffold. By integrating in vitro and in vivo methodologies, researchers can effectively identify and advance promising lead candidates. Future work should focus on expanding the structure-activity relationship (SAR) to optimize D2/5-HT1A affinity and functional activity, while also exploring the potential of these compounds in models of cognitive impairment and negative symptoms associated with schizophrenia. The ultimate goal is to leverage the unique properties of the this compound core to develop safer and more effective treatments for patients suffering from complex CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 6. nbinno.com [nbinno.com]
- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Cyclooctylpiperazine as a Novel Research Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Editorial Note
These application notes provide a comprehensive guide for the initial characterization and application of 1-Cyclooctylpiperazine in neuroscience research. As a molecule with a piperazine core, it holds potential for interacting with various central nervous system (CNS) targets. However, it is crucial to note that this compound is primarily documented as a chemical intermediate for the synthesis of other pharmacologically active compounds.[1] Direct research into its own biological activity is not extensively published. Therefore, this document serves as a roadmap for researchers seeking to investigate its neuropharmacological profile, providing detailed, field-proven protocols adapted from research on analogous piperazine derivatives. The causality behind each experimental choice is explained to empower researchers to validate their findings and build upon this foundational data.
Introduction: The Scientific Rationale
The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system.[2][3] Its prevalence is due to its ability to serve as a versatile scaffold, influencing receptor binding, solubility, and pharmacokinetic properties.[1] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily by targeting neurotransmitter receptors such as serotonin (5-HT), dopamine (D2), and GABA receptors.[2][4][5]
This compound (CAS: 21043-43-6) is a unique derivative featuring a bulky cyclooctyl group. This substituent can significantly modulate the molecule's lipophilicity, metabolic stability, and target selectivity compared to other piperazine compounds.[1] While it is a known building block for novel active pharmaceutical ingredients (APIs) for CNS disorders, its intrinsic activity remains an untapped area of research.[1] These notes, therefore, provide a hypothetical, yet scientifically grounded, framework for its initial characterization as a potential neuromodulatory agent.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for experimental success and laboratory safety.
| Property | Value | Source |
| CAS Number | 21043-43-6 | --INVALID-LINK-- |
| Molecular Formula | C12H24N2 | --INVALID-LINK-- |
| Molecular Weight | 196.33 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Inferred |
Safety and Handling:
-
Hazard Statements: May cause skin and eye irritation.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection.[2] Use only in a well-ventilated area.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[2] If inhaled, move the person to fresh air.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[2]
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
Proposed Research Workflow for Neuropharmacological Characterization
The following workflow is a logical progression for elucidating the potential CNS activity of this compound.
Caption: Proposed workflow for characterizing this compound.
Detailed Application Notes and Protocols: In Vitro Studies
Primary Screening: Receptor Binding Assays
Rationale: The piperazine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) in the CNS.[2] Therefore, an initial broad-panel receptor binding screen is the most logical first step to identify potential molecular targets. Based on the literature for analogous compounds, a focus on dopaminergic and serotonergic receptors is recommended.[5]
Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
-
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT1A receptors.
-
Radioligands: [3H]Spiperone (for D2), [3H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding competitors: Haloperidol (for D2), Serotonin (for 5-HT1A).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate at room temperature for 60-90 minutes.
-
Harvest the plate contents onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Determine the IC50 value (concentration at which 50% of the radioligand is displaced) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Screening: Functional Assays
Rationale: Once a binding affinity is established, it is crucial to determine the functional consequence of this interaction (i.e., is the compound an agonist, antagonist, or inverse agonist?). For many GPCRs, this can be assessed by measuring changes in downstream second messengers like cyclic AMP (cAMP).
Protocol: cAMP Assay for Functional Characterization
-
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., D2 or 5-HT1A).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Forskolin (to stimulate cAMP production).
-
Known agonist and antagonist for the target receptor (positive controls).
-
This compound stock solution.
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of this compound.
-
Add a fixed concentration of the known agonist (typically its EC80).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
-
-
Procedure (Agonist Mode):
-
Follow the same initial steps as the antagonist mode.
-
Instead of a known agonist, add serial dilutions of this compound.
-
Incubate and measure cAMP levels.
-
-
Data Analysis:
-
For antagonist activity, plot the cAMP concentration against the log concentration of this compound to determine the IC50.
-
For agonist activity, plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax.
-
Caption: Potential GPCR signaling pathway for this compound.
Detailed Application Notes and Protocols: In Vivo Studies
Rationale: If in vitro studies reveal potent and selective activity, the next logical step is to assess the compound's effects in a living organism. Preliminary in vivo studies should focus on brain penetrance and general behavioral effects.
Protocol: Preliminary Behavioral Assessment in Mice
-
Animals:
-
Adult male C57BL/6 mice.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before testing.
-
-
Drug Preparation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle-only control group.
-
-
Open Field Test (for locomotor activity and anxiety-like behavior):
-
30 minutes after injection, place a mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record the animal's activity for 10-15 minutes using an automated tracking system.
-
Key parameters to measure:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
-
Elevated Plus Maze (for anxiety-like behavior):
-
This test should be conducted on a separate cohort of animals.
-
30 minutes after injection, place the mouse in the center of the elevated plus maze, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
Key parameters to measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
-
Data Analysis:
-
Use ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.
-
A significant decrease in total distance traveled may indicate sedative effects, while a significant increase could suggest stimulant properties.
-
A significant increase in the time spent in the center of the open field or in the open arms of the elevated plus maze would suggest anxiolytic-like effects.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential research tool in neuroscience. Based on the results of these initial studies, further investigations could include:
-
Expanded Receptor Profiling: If the initial screen is positive, a broader panel of CNS receptors should be tested to determine selectivity.
-
Electrophysiology: Patch-clamp studies on primary neurons or brain slices can provide detailed information on how the compound affects neuronal excitability and synaptic transmission.
-
Disease Models: If the compound shows a promising behavioral profile, it could be tested in animal models of neurological or psychiatric disorders (e.g., models of depression, schizophrenia, or Parkinson's disease).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug concentration in the brain and the observed behavioral effects.
By systematically applying these methodologies, researchers can effectively unveil the neuropharmacological potential of this compound and contribute new knowledge to the field of neuroscience drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Hierarchical Approach to In Vitro Pharmacological Profiling of Novel Piperazine Derivatives Using 1-Cyclooctylpiperazine as an Exemplar
Abstract
This application note presents a structured, hierarchical methodology for the in vitro characterization of novel chemical entities, using 1-Cyclooctylpiperazine (CAS: 21043-43-6) as a representative example. The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, suggesting the potential for this compound to interact with various CNS targets.[1] In the absence of specific published data on its biological activity, a systematic screening cascade is the most scientifically rigorous approach to elucidate its pharmacological profile. We outline a two-tiered strategy: an initial broad-based safety and liability screening to identify primary biological targets, followed by detailed, target-specific functional assays to characterize the nature and potency of these interactions. This guide provides field-proven, detailed protocols for researchers, scientists, and drug development professionals to apply in their own discovery programs.
Introduction: The Rationale for a Staged In Vitro Analysis
This compound is a heterocyclic compound featuring a piperazine ring, a structural motif present in numerous approved drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[1] The cyclooctyl group confers significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier permeability and target engagement. While primarily utilized as a building block in medicinal chemistry, its intrinsic biological activity remains uncharacterized.[1]
A premature focus on a single, assumed target can be inefficient and lead to missed opportunities. Therefore, a tiered approach is recommended:
-
Tier 1: Broad Target Profiling. The initial step involves screening the compound at a single concentration against a wide array of clinically relevant targets. This strategy, often employed in safety pharmacology, is highly effective for initial hit identification and early de-risking of drug candidates.[2][3][4]
-
Tier 2: Hit Confirmation and Characterization. Any "hits" identified in Tier 1 are then subjected to more detailed investigation. This involves generating concentration-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy in functional assays that probe the specific signaling pathways of the target receptor.
This document will first describe the strategy for Tier 1 screening and then provide detailed, illustrative protocols for Tier 2 characterization, using the Dopamine D2 (D₂R) and Serotonin 5-HT₂A (5-HT₂ₐR) receptors as hypothetical targets, given their prevalence in CNS pharmacology and common association with piperazine-containing ligands.
Tier 1: Primary Screening for Target Identification
The objective of this phase is to efficiently survey the interaction of this compound with a large, diverse set of biological targets. Commercial services provide cost-effective access to validated assays for this purpose. A standard approach is to use a safety-oriented panel that includes targets associated with common adverse drug reactions.
A representative example is the Eurofins Discovery SafetyScreen44™ Panel , which assesses compound activity at 44 key targets, including a significant number of GPCRs, transporters, ion channels, and enzymes relevant to CNS function.[2][5]
Experimental Workflow: Tier 1 Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Comprehensive Characterization of 1-Cyclooctylpiperazine
Abstract
This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 1-Cyclooctylpiperazine. As a key intermediate in pharmaceutical synthesis, the identity, purity, and stability of this compound are of paramount importance. This document outlines robust protocols for structural elucidation and purity assessment using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, analytical scientists, and quality control professionals, this guide offers not only step-by-step methodologies but also the scientific rationale behind the selection of specific parameters and techniques.
Introduction
This compound is a disubstituted cyclic amine featuring a cyclooctyl group attached to one of the nitrogen atoms of a piperazine ring. Its unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a bulky, non-polar alkyl group and a polar secondary amine function dictates its chemical properties and requires a versatile analytical approach for full characterization.
Accurate analytical characterization is critical to ensure the identity of the molecule, quantify its purity, and identify any process-related impurities or degradants. This ensures the final API meets the stringent quality and safety standards required by regulatory bodies. This note details an integrated workflow for achieving a complete and reliable characterization profile of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Rationale for Analysis |
| Molecular Formula | C₁₂H₂₄N₂ | Defines the expected exact mass for MS analysis. |
| Molecular Weight | 196.33 g/mol | Guides mass spectrometry interpretation. |
| Structure | The combination of a saturated heterocyclic ring and a large alkyl group suggests good solubility in organic solvents and moderate polarity, making it suitable for reversed-phase HPLC and GC analysis. The presence of N-H and C-H bonds will be key identifiers in NMR and FTIR. | |
| Basicity (pKa) | The piperazine moiety is basic, with two pKa values. | The basic nature necessitates pH control of the mobile phase in HPLC to ensure good peak shape and retention. |
Structural Elucidation Techniques
The primary goal of structural elucidation is to confirm the covalent structure of the molecule, ensuring the correct connectivity of all atoms.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is the gold standard for determining the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method due to the basic nature of the piperazine nitrogens, which are easily protonated.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol containing 0.1% formic acid. The acid ensures the protonation of the analyte to form the [M+H]⁺ ion.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
Source Temperature: 120 °C
-
-
Data Interpretation:
-
The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 197.2012.
-
The fragmentation pattern can provide structural information. Common fragments arise from the cleavage of the cyclooctyl ring or the piperazine ring. The analysis of fragmentation patterns is a key technique for distinguishing between structural isomers.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
~2.8 - 3.0 ppm: Multiplet, 4H (Protons on piperazine ring adjacent to the secondary amine).
-
~2.5 - 2.7 ppm: Multiplet, 4H (Protons on piperazine ring adjacent to the cyclooctyl-substituted nitrogen).
-
~2.3 - 2.5 ppm: Multiplet, 1H (Methine proton on the cyclooctyl ring attached to nitrogen).
-
~1.4 - 1.9 ppm: Broad multiplet, 14H (Methylene protons of the cyclooctyl ring).
-
~1.9 ppm (variable): Singlet, 1H (N-H proton of the secondary amine).
-
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
~65-70 ppm: Methine carbon of the cyclooctyl ring attached to nitrogen.
-
~50-55 ppm: Piperazine carbons adjacent to the cyclooctyl-substituted nitrogen.
-
~45-50 ppm: Piperazine carbons adjacent to the secondary amine.
-
~25-35 ppm: Methylene carbons of the cyclooctyl ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol: FTIR Analysis
-
Sample Preparation: Use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Vibrational Bands:
Purity and Quantitative Analysis
These techniques are employed to determine the purity of the this compound sample and quantify any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile and thermally stable compounds. Due to the basic nature of this compound, a reversed-phase method with a pH-modified mobile phase is required for robust analysis. The molecule lacks a strong chromophore, so detection at low UV wavelengths (e.g., ~210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.[9]
Protocol: Reversed-Phase HPLC-UV Method
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good retention for the non-polar cyclooctyl group.[10] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic analyte. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures that impurities with a wide range of polarities can be separated and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency.[9] |
| Injection Vol. | 10 µL | |
| Detector | UV/DAD at 210 nm | Low wavelength detection is necessary due to the absence of a significant chromophore.[11] |
-
Data Analysis: Calculate purity by the area percent method. The main peak should be integrated, and the area of all impurity peaks should be summed and reported as a percentage of the total area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for purity analysis, especially for identifying volatile or semi-volatile impurities. The thermal stability and volatility of this compound make it amenable to GC analysis.[12][13]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Methanol.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of analytes.[12] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for MS applications. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | The temperature program ensures elution of the main analyte and separation from potential impurities.[12] |
| Injector Temp. | 280 °C (Splitless mode) | Ensures complete volatilization of the sample. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before reaching the MS source. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | m/z 40 - 450 | Covers the molecular ion and expected fragment ions. |
-
Data Analysis: The total ion chromatogram (TIC) is used for purity assessment via area percent. The mass spectrum of each peak can be compared against spectral libraries (e.g., NIST) for tentative impurity identification.[14]
Integrated Analytical Workflow
A robust characterization strategy relies on the integration of multiple analytical techniques. The following workflow ensures that both the identity and purity of this compound are confirmed with a high degree of confidence.
Caption: Integrated workflow for the characterization of this compound.
Experimental Workflows in Detail
Chromatographic Purity Analysis
The diagram below outlines the logical steps involved in performing a purity analysis using either HPLC or GC-MS.
Caption: Step-by-step workflow for chromatographic purity analysis.
Conclusion
The comprehensive characterization of this compound requires an orthogonal analytical approach. High-resolution mass spectrometry and NMR spectroscopy provide definitive structural confirmation, while FTIR serves as a rapid check for key functional groups. For purity assessment, both reversed-phase HPLC and GC-MS are powerful techniques that, when used in conjunction, provide a complete profile of non-volatile and volatile impurities. The protocols and workflows described in this application note provide a robust framework for ensuring the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. Piperazine [webbook.nist.gov]
Topic: A Systematic Approach to Determining the Optimal In Vitro Dosage of Novel Piperazine Derivatives, Featuring 1-Cyclooctylpiperazine
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Challenge of a New Molecule
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] Piperazine derivatives have been extensively investigated for a wide range of biological activities, particularly in oncology, where they have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key cell signaling pathways.[1][2]
This guide provides a comprehensive, field-proven framework for systematically determining the appropriate dosage of 1-Cyclooctylpiperazine, or any similar small molecule, for cell culture-based assays. We will proceed from broad range-finding experiments to a definitive determination of the half-maximal inhibitory concentration (IC50), establishing a robust, data-driven foundation for all subsequent mechanistic studies.
The Core Principle: The Dose-Response Relationship
The central pillar of pharmacology is the dose-response relationship, which dictates that the magnitude of a biological effect is proportional to the concentration of the drug administered. Our primary goal is to characterize this relationship for this compound by measuring its impact on cell viability.
Cell Viability vs. Cytotoxicity: It is crucial to distinguish between different cellular outcomes.[6]
-
Cell Viability Assays measure the overall health of a cell population, often by assessing metabolic activity or enzymatic function.[4][7] A decrease in viability indicates a negative impact on the cell population.
-
Cytotoxicity Assays specifically measure markers of cell death, such as the loss of membrane integrity.[6][8]
-
Anti-proliferative (or Cytostatic) Effects occur when a compound prevents cells from dividing without directly killing them.[4]
For initial dosage determination, a metabolic-based viability assay, such as a Tetrazolium salt assay (e.g., MTT, XTT) or a Resazurin-based assay, is an excellent choice.[6][9] These assays are sensitive, cost-effective, and provide a clear quantitative readout of the number of metabolically active, viable cells.[9]
Experimental Design: A Two-Phase Approach
A rigorous determination of the optimal dosage is best achieved through a structured, two-phase experimental workflow. This approach minimizes resource expenditure while maximizing data quality.
Caption: General experimental workflow for in vitro dosage determination.
Phase 1: Range-Finding Experiment
Causality: Before committing to a resource-intensive experiment, we must first identify the general concentration window in which this compound is biologically active. A broad, logarithmic-spaced dilution series is the most efficient method to span several orders of magnitude and pinpoint this window.
Protocol:
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at its pre-determined optimal density.
-
Compound Preparation: Prepare a series of 10-fold dilutions of this compound (e.g., from 100 µM down to 1 nM).
-
Treatment: Treat the cells with this broad range of concentrations. Crucially, include a "vehicle-only" control (e.g., DMSO at the highest concentration used) and an "untreated" control.
-
Incubation: Incubate for a standard duration, typically 48 to 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Perform a cell viability assay.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control. This will reveal the concentration range where viability begins to drop, informing the design of the next phase.
Phase 2: Definitive IC50 Determination
Causality: With the effective range identified, we can now perform a high-resolution experiment to precisely calculate the IC50 value. This involves using more concentrations, with smaller dilution steps, centered around the estimated IC50 from Phase 1. Running each concentration in triplicate is essential for statistical confidence.
Protocol:
-
Cell Seeding: As in Phase 1.
-
Compound Preparation: Prepare a more detailed 8- to 12-point serial dilution series (e.g., 2-fold or 3-fold dilutions) that brackets the effective range found previously.
-
Treatment & Incubation: As in Phase 1, including all necessary controls.
-
Viability Assessment: Perform the same cell viability assay.
-
Data Analysis: Plot percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to accurately calculate the IC50 value.
Detailed Experimental Protocol: MTT Assay
The MTT assay is a widely used colorimetric method for assessing cell viability.[2] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[2][6]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. This high concentration minimizes the volume of DMSO added to the culture medium, preventing solvent-induced toxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment:
-
Perform a serial dilution of the this compound stock to create working solutions for the desired final concentrations.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound.[2]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and typically ≤ 0.5%.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2] Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
Calculations
-
Background Subtraction: Subtract the average absorbance of "medium-only" (blank) wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Data Table
Summarize the results in a clear, organized table.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.076 | 98.2 |
| 0.5 | 1.159 | 0.065 | 92.4 |
| 1.0 | 0.988 | 0.051 | 78.8 |
| 5.0 | 0.642 | 0.043 | 51.2 |
| 10.0 | 0.311 | 0.029 | 24.8 |
| 50.0 | 0.098 | 0.015 | 7.8 |
| 100.0 | 0.062 | 0.011 | 4.9 |
| (Note: Data shown is for illustrative purposes only.) |
The IC50 is the concentration at which viability is reduced to 50%. Based on the example data above, the IC50 is approximately 5.0 µM.
Potential Mechanism of Action & Downstream Applications
Once the IC50 is established, this concentration (along with concentrations above and below it, e.g., 0.5x, 1x, and 2x IC50) can be used to investigate the compound's mechanism of action. Many piperazine derivatives are known to modulate critical signaling pathways involved in cell survival and proliferation.[1] One of the most common is the PI3K/AKT pathway, which is central to cell growth.[1]
Caption: Hypothetical inhibition of the PI3K/AKT pathway by a piperazine derivative.
Researchers can use the determined IC50 dose of this compound to treat cells and then perform downstream analyses like Western blotting to see if key proteins in this pathway (e.g., phosphorylated AKT) are affected.
Conclusion
The process of determining the optimal dosage for a novel compound like this compound is a foundational activity in drug discovery and cell biology. By employing a systematic, two-phase approach that moves from broad range-finding to a precise, multi-replicate IC50 determination, researchers can establish a reliable and reproducible concentration for use in all future experiments. This methodological rigor is paramount to generating high-quality, translatable data and is the hallmark of sound scientific practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 1-Cyclooctylpiperazine in Animal Studies
Introduction
1-Cyclooctylpiperazine (CAS No. 21043-43-6) is a heterocyclic compound featuring a piperazine ring coupled with a cyclooctyl group.[1] The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its role in receptor binding and its favorable pharmacokinetic properties.[1] The addition of the lipophilic cyclooctyl group can modulate these characteristics, potentially influencing metabolic stability, target selectivity, and overall efficacy.[1] As a versatile pharmaceutical intermediate, this compound serves as a building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, including central nervous system disorders and cardiovascular diseases.[1]
Given its predicted lipophilicity (XLogP3: 2.27120), this compound is anticipated to have poor aqueous solubility, a critical challenge for in vivo administration.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for administering this compound in preclinical animal studies. It outlines vehicle selection strategies, detailed administration protocols for various routes, and best practices to ensure experimental reproducibility and animal welfare.
Part 1: Vehicle Selection and Formulation Development
The successful in vivo evaluation of a poorly soluble compound like this compound is critically dependent on the selection of an appropriate delivery vehicle. The primary goal is to prepare a homogenous, stable formulation that allows for accurate and reproducible dosing while minimizing vehicle-induced toxicity or pharmacological effects.[3][4]
Physicochemical Properties and Formulation Rationale
A preliminary analysis of this compound's structure suggests it is a lipophilic molecule, which typically translates to low solubility in aqueous vehicles like saline or phosphate-buffered saline (PBS).[2] Therefore, strategies to enhance solubility or create a stable suspension are necessary. The choice of vehicle will directly impact the compound's bioavailability and pharmacokinetic profile.[5]
Common Vehicle Strategies for Poorly Soluble Compounds
Below is a summary of common vehicle strategies that can be employed for this compound. A pilot study to assess the solubility and stability of the compound in a few selected vehicles is highly recommended before commencing large-scale animal studies.
| Vehicle Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | The compound is suspended in an aqueous medium with a suspending agent (e.g., 0.5-1% w/v Carboxymethylcellulose - CMC) and a wetting agent (e.g., 0.1-0.5% Tween 80).[3] | Suitable for oral administration; can be straightforward to prepare. | Risk of non-uniform dosing if not properly homogenized; potential for particle agglomeration.[3] |
| Co-solvents | The compound is first dissolved in a water-miscible organic solvent (e.g., DMSO, PEG 400) and then diluted with an aqueous solution (e.g., saline, PBS).[3][4] | Simple to prepare; can achieve a true solution. | Potential for compound precipitation upon aqueous dilution; organic solvents may cause toxicity or irritation at higher concentrations.[3] |
| Cyclodextrins | Cyclic oligosaccharides (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD) form inclusion complexes with the compound, enhancing its aqueous solubility.[3] | Can significantly increase solubility and stability. | May have their own pharmacological effects; can be more costly.[3][6] |
| Lipid-based Formulations | The compound is dissolved or suspended in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).[4] | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate; not suitable for intravenous administration.[4] |
Recommendation: For initial studies, an aqueous suspension using 0.5% CMC with 0.2% Tween 80 is a common and effective starting point for oral and intraperitoneal administration. For intravenous routes, a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% saline) or a cyclodextrin-based formulation would be necessary to ensure a clear solution. A vehicle-only control group must always be included in the study design to differentiate the effects of the compound from those of the vehicle.[3]
Formulation Preparation Workflow
The following diagram illustrates a general workflow for preparing a formulation of this compound.
Caption: Workflow for this compound formulation.
Part 2: In Vivo Administration Protocols
All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[7][8] Aseptic techniques should be used for preparing and administering all substances to minimize the risk of infection.[9]
General Preparation and Animal Handling
-
Dose Calculation : Calculate the required dose volume based on the animal's most recent body weight and the concentration of the dosing formulation.
-
Formulation Preparation : Prepare the formulation as determined in Part 1. Ensure the formulation is at room temperature before administration to avoid discomfort to the animal.[10] For suspensions, ensure it is thoroughly mixed before drawing each dose.
-
Animal Restraint : Proper restraint is crucial for accurate administration and to minimize stress and injury to both the animal and the handler.[11][12]
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[13][14]
Materials:
-
Flexible or rigid gavage needle with a ball-tip (18-20 gauge for mice, 16-18 gauge for rats).[13]
-
Appropriately sized syringe.
Procedure:
-
Measure Tube Length : Before the first use, measure the gavage needle against the animal from the tip of its nose to the last rib to determine the correct insertion depth; mark the tube if necessary.[13][15]
-
Restraint : Scruff the mouse or rat firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[11]
-
Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[13] The needle should pass easily into the esophagus.[11]
-
Administration : If no resistance is met, administer the substance slowly.[15]
-
Withdrawal : Gently remove the needle along the same path of insertion.
-
Monitoring : Observe the animal for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.[12]
Intraperitoneal Injection (IP)
This route allows for rapid absorption of substances from the peritoneal cavity.
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[7]
Procedure:
-
Restraint : Scruff the mouse or rat and turn it to expose the abdomen, tilting the head downwards. This allows the abdominal organs to shift forward, creating a safer injection site.[10]
-
Locate Injection Site : The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][16]
-
Insertion : Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[7]
-
Aspiration : Gently pull back the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated.[16] If fluid is drawn, discard the syringe and re-prepare.
-
Injection : Inject the substance with a steady motion.
-
Withdrawal : Remove the needle and return the animal to its cage.
Intravenous Injection (IV)
Typically administered via the lateral tail vein, this route provides immediate systemic circulation.
Materials:
-
Sterile syringe and needle (27-30 gauge for mice, 25-27 gauge for rats).[17]
-
Restraining device and a heat source (e.g., heat lamp) to dilate the tail veins.[17][18]
Procedure:
-
Preparation : Place the animal in a restraining device. Warm the tail for 5-10 minutes to make the lateral veins more visible.[17][18]
-
Locate Vein : Identify one of the two lateral tail veins.
-
Insertion : Hold the tail and insert the needle, bevel up, parallel to and into the vein. The needle should advance smoothly.[17] Do not aspirate, as this can collapse the vein.[19]
-
Injection : Inject the solution slowly. Observe for any swelling ("bleb") around the injection site, which indicates the injection is subcutaneous.[20] If this occurs, stop, withdraw the needle, and attempt a new injection at a more proximal site.[20]
-
Withdrawal and Pressure : After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[17]
Subcutaneous Injection (SC or SQ)
This method involves injecting the substance into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption.
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 25 gauge for rats).[8]
Procedure:
-
Restraint : Scruff the animal firmly.
-
Create Skin Tent : Using your non-dominant hand, lift the loose skin over the back or neck to form a "tent".[8][21]
-
Insertion : Insert the needle, bevel up, into the base of the skin tent.[8]
-
Aspiration : Pull back the plunger to ensure a vessel has not been entered. If blood appears, withdraw the needle and re-insert at a different site.[8]
-
Injection : Administer the substance.
-
Withdrawal : Remove the needle and return the animal to its cage.
Part 3: Dosing and Volume Guidelines
Adherence to recommended dosing volumes is essential to prevent pain, distress, and tissue damage.
| Route | Species | Needle Gauge | Max Volume (Single Site) |
| Oral (PO) | Mouse | 18-20g | 10 mL/kg[13] |
| Rat | 16-18g | 10-20 mL/kg[13] | |
| Intraperitoneal (IP) | Mouse | 25-27g | 10 mL/kg[7] |
| Rat | 23-25g | 10 mL/kg[7] | |
| Intravenous (IV) | Mouse | 27-30g | 5 mL/kg (bolus)[18] |
| Rat | 25-27g | 0.5 mL (bolus)[17] | |
| Subcutaneous (SC) | Mouse | 25-27g | < 3 mL (can be split across sites)[8][9] |
| Rat | 25g | < 10 mL (can be split across sites)[8][9] |
Note: These are general guidelines. Always consult your institution's specific IACUC protocols.
Part 4: Experimental Design Considerations
A well-designed study is crucial for obtaining meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. The choice of administration route significantly impacts the PK profile.[5][22]
-
IV administration provides 100% bioavailability and is used as a reference to determine the absolute bioavailability of other routes.
-
Oral administration data is essential for compounds intended for oral delivery in humans.
-
IP and SC routes can offer different absorption kinetics that may be relevant for specific therapeutic models.
Pharmacodynamic (PD) Studies
PD studies investigate the biochemical and physiological effects of the drug. The administration route should mimic the intended clinical application to ensure that the observed effects are relevant.[23]
Study Workflow Diagram
Caption: General workflow for PK/PD animal studies.
Conclusion
The in vivo administration of this compound requires careful consideration of its physicochemical properties, necessitating a robust formulation strategy to overcome its poor aqueous solubility. By selecting an appropriate vehicle and adhering to established, ethical, and precise administration protocols, researchers can ensure the generation of reliable and reproducible data. This guide provides the foundational knowledge and detailed methodologies to support the successful preclinical evaluation of this promising pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. research.vt.edu [research.vt.edu]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. research.unc.edu [research.unc.edu]
- 22. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclooctylpiperazine as a ligand for specific receptor binding assays
An in-depth guide to the characterization of 1-Cyclooctylpiperazine at Sigma-1 and Sigma-2 receptors.
Introduction: The Versatility of the Piperazine Scaffold
In modern medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for establishing interactions with a multitude of biological targets.[1][2][3] this compound (CAS: 21043-43-6) is a valuable pharmaceutical intermediate that exemplifies this principle.[1][4] Its structure, which combines the core piperazine moiety with a bulky, lipophilic cyclooctyl group, makes it an intriguing candidate for exploring structure-activity relationships, particularly for receptors that possess accommodating hydrophobic pockets.[1] This application note provides a detailed framework for characterizing the binding properties of this compound, with a specific focus on the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, two enigmatic and therapeutically relevant targets.
The Target: Understanding Sigma Receptors
Initially misclassified as opioid receptors, Sigma receptors are now understood to be distinct, non-opioid proteins.[5] They are broadly classified into two subtypes, σ1 and σ2, which differ in their molecular weight, tissue distribution, and pharmacological profiles.[6]
-
Sigma-1 Receptor (σ1R): The σ1 receptor is a highly conserved, 25 kDa chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[7][8] It is a ligand-operated chaperone that plays a crucial role in regulating cellular stress responses.[9][10] By interacting with various client proteins, the σ1R modulates a wide array of cellular functions, including calcium signaling through the IP3 receptor, ion channel activity, and neuronal excitability.[7][8][11] Its involvement in neuroprotection, synaptic plasticity, and cell survival has made it a compelling target for therapeutic intervention in neurodegenerative diseases, depression, and stroke.[5][6][11]
-
Sigma-2 Receptor (σ2R): The σ2 receptor, identified as the 18-21 kDa transmembrane protein TMEM97, is also located in the endoplasmic reticulum.[12] It is highly expressed in proliferating cells, including numerous types of cancer cells, making it a biomarker for tumor proliferation status.[12][13] The σ2R is involved in regulating cellular signaling pathways related to cell proliferation and death, cholesterol homeostasis, and neuronal signaling.[12][14] Ligands targeting the σ2 receptor have shown potential as cancer diagnostics and therapeutics.[13][15]
Principle of the Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target.[16][17] They are robust, sensitive, and provide quantitative data on receptor affinity and density.[16] This guide focuses on the competitive binding assay , which is used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (this compound) by measuring its ability to compete for binding with a known, high-affinity radioligand.[16][18]
The key parameters derived are:
-
IC50: The concentration of the unlabeled test compound required to inhibit 50% of the specific binding of the radioligand.
-
Ki: The inhibition constant, representing the affinity of the unlabeled ligand for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[19]
Protocol 1: Preparation of Receptor-Rich Membranes
This protocol describes the general procedure for preparing membranes from tissue sources known to be rich in sigma receptors. For σ1 receptors, guinea pig brain is a common source, while rat liver is often used for σ2 receptors.[13] Alternatively, membranes from cell lines recombinantly expressing the target receptor may be used.
Materials:
-
Tissue (e.g., fresh guinea pig brain or rat liver)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Sucrose Cryoprotectant Buffer: 50 mM Tris-HCl, 10% (w/v) Sucrose, pH 7.4
-
Protease Inhibitor Cocktail
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
All steps should be performed at 4°C to minimize proteolytic degradation.
-
Weigh the tissue and place it in 20 volumes of ice-cold Homogenization Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Carefully decant the supernatant and centrifuge it at 20,000 x g for 20 minutes to pellet the membranes.[19]
-
Discard the supernatant. Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step (Step 5) to wash the membranes.
-
Resuspend the final pellet in Sucrose Cryoprotectant Buffer.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay, such as the Pierce® BCA assay.[19]
-
Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Scientist's Note (Rationale): The two-step centrifugation process is critical for enriching the membrane fraction (microsomes), where the ER-resident sigma receptors are located, while removing soluble proteins and larger cellular debris. The sucrose buffer acts as a cryoprotectant to maintain membrane integrity during freeze-thaw cycles.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for determining the IC50 of this compound at σ1 and σ2 receptors.
Materials:
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Receptor Membranes: Prepared as in Protocol 1.
-
Radioligands:
-
For σ1R: --INVALID-LINK---Pentazocine (selective σ1 ligand).[13]
-
For σ2R: [³H]Di-o-tolylguanidine ([³H]DTG) (binds both σ1 and σ2).
-
-
Non-specific Binding (NSB) Definers:
-
For σ1R: Haloperidol (10 µM final concentration).
-
For σ2R: (+)-Pentazocine (1 µM final concentration) to saturate σ1 sites, plus Haloperidol (10 µM) to define NSB at σ2 sites.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well reaction plate.
-
Glass fiber filters (GF/C or GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[19]
-
Scintillation cocktail (e.g., Betaplate Scint).[19]
-
96-well harvester and liquid scintillation counter.
Assay Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-affinity relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols: The Role of 1-Cyclooctylpiperazine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[2][3] This guide delves into the strategic application of 1-Cyclooctylpiperazine, a versatile chemical scaffold, within the FBDD workflow. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and outline a structure-guided path for its evolution from a fragment hit to a lead candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment-based strategies.
Introduction: The Fragment-Based Paradigm
Fragment-Based Drug Discovery (FBDD) begins with the identification of low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[4] Unlike the larger, more complex molecules used in HTS, fragments are simpler and can form higher-quality interactions with a protein's binding sites.[2][5] The initial low affinity of these hits is not a drawback; rather, it is a starting point for a more rational and structure-guided optimization process.[6]
The core workflow of FBDD involves three key stages:
-
Hit Identification: Screening a carefully curated library of fragments using sensitive biophysical techniques to detect weak binding events.
-
Hit Validation & Structural Characterization: Confirming the binding of initial hits with orthogonal methods and, crucially, determining the precise binding mode using high-resolution structural biology techniques like X-ray crystallography.[7][8]
-
Hit-to-Lead Evolution: Utilizing the structural information to synthetically elaborate the fragment core, growing it into unoccupied pockets of the binding site to systematically improve potency and selectivity.[6]
The Privileged Scaffold: Why Piperazine?
The piperazine ring is a ubiquitous motif in medicinal chemistry, frequently referred to as a "privileged scaffold."[9][10] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties.[11]
Key Advantages of the Piperazine Moiety:
-
Modulated Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, which is often crucial for forming key ionic interactions with acidic residues (e.g., Asp, Glu) in protein binding sites.[11]
-
Improved Solubility: The polar nature of the piperazine ring can enhance the aqueous solubility of a compound, a critical property for bioavailability and formulation.[12][13]
-
Synthetic Tractability: Piperazine offers straightforward and well-established synthetic handles. The secondary amine, in particular, serves as an ideal vector for chemical elaboration, allowing chemists to "grow" a fragment hit into a more potent molecule.[14]
-
Favorable Conformation: The chair conformation of the piperazine ring provides a defined three-dimensional structure that can orient substituents in precise vectors, facilitating optimal interactions with the target protein.[9][10]
Spotlight on this compound: A Fragment of Choice
This compound (CAS: 21043-43-6) emerges as a compelling fragment for inclusion in screening libraries. It strategically combines the advantageous properties of the piperazine core with the unique attributes of a cyclooctyl group.
mol [label=<
![]() |
|
Rationale for Inclusion in a Fragment Library:
-
Optimal Fragment Size: With a molecular weight of 196.33 Da, it fits comfortably within the "Rule of Three" often applied to fragments (MW < 300 Da).
-
Balanced Lipophilicity: The large, non-polar cyclooctyl group provides a significant hydrophobic component to probe greasy pockets, while the piperazine ring ensures sufficient polarity and solubility. The calculated LogP (XLogP3) of ~2.3-2.5 is in a favorable range for many drug targets.[15]
-
3D Complexity: Unlike flat aromatic fragments, the bulky and conformationally flexible cyclooctyl group provides three-dimensional character, increasing the chances of achieving shape complementarity with complex binding sites.
-
A Clear "Growth Vector": The secondary amine (N-H) on the piperazine ring is a synthetically "poised" position.[16] It provides a clear, unambiguous site for medicinal chemists to add new chemical functionality, guiding the evolution of the fragment into a lead compound without altering the core binding interactions of the original hit.
| Property | Value | Significance in FBDD |
| Molecular Weight | 196.33 g/mol | Ideal for a fragment; low complexity increases hit probability.[5] |
| Formula | C12H24N2 | Simple composition, rich in sp3 centers for 3D shape. |
| XLogP3 | ~2.3 | Balanced lipophilicity for target interaction and solubility. |
| H-Bond Donors | 1 (at the N-H) | Provides a key interaction point and a vector for growth. |
| H-Bond Acceptors | 2 (at both N atoms) | Offers potential for multiple hydrogen bonding interactions. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon binding. |
| Table 1: Physicochemical properties of this compound and their relevance to FBDD.[15] |
Application Protocol: Screening and Validating this compound Hits
This section provides a detailed, step-by-step methodology for identifying and validating the binding of this compound to a target protein of interest. The described cascade uses Surface Plasmon Resonance (SPR) for primary screening, Isothermal Titration Calorimetry (ITC) for orthogonal validation, and X-ray Crystallography for structural characterization.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Principle: SPR is a highly sensitive, label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized.[7] It allows for real-time detection of fragment binding and can provide kinetic data (k_on, k_off).
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO (e.g., at 100 mM).
-
Create a screening plate by diluting the fragments into running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is constant and low (<1%).
-
-
SPR Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform injections of the fragment solutions over both the target and reference flow cells. A typical injection protocol would be a 60-second association phase followed by a 120-second dissociation phase.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine-HCl, pH 2.0).
-
Causality Check: The use of a high fragment concentration (e.g., 200 µM) is necessary to detect the weak affinities (µM to mM range) typical of initial fragment hits.[3]
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and buffer blanks.
-
Identify hits as fragments that produce a reproducible and concentration-dependent binding response significantly above the noise level. A common threshold is a response > 30 RU.
-
Protocol 2: Orthogonal Hit Validation via Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS). It is a true in-solution technique and serves as an excellent orthogonal method to validate SPR hits.[4]
Methodology:
-
Sample Preparation:
-
Prepare the target protein at a concentration of 10-50 µM in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5). Dialyze the protein extensively against the final buffer to minimize buffer mismatch effects.
-
Prepare the confirmed fragment hit (this compound) at a 10-20 fold higher concentration (e.g., 200-1000 µM) using the final dialysis buffer. Trustworthiness Check: Using the exact same buffer for both protein and ligand is critical for accurate ITC data, as it eliminates heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the fragment solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Set up an injection sequence, typically consisting of an initial small injection (0.5 µL) to remove any air, followed by 19-29 injections of 1-2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power peaks to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n). A confirmed hit will show a clear, saturable binding curve.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional map of the protein-fragment complex, revealing the precise binding mode, orientation, and key molecular interactions.[5][17] This information is indispensable for structure-based drug design.[18]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available sparse-matrix screens. Optimize initial hits to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Prepare a solution of this compound at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryoprotectant-containing mother liquor. Transfer apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
Co-crystallization: Alternatively, add this compound directly to the protein solution before setting up crystallization trials.
-
Expertise Note: Soaking is often preferred for initial fragment screening as it uses existing apo crystals and is higher throughput. However, co-crystallization may be necessary if the fragment binding induces a conformational change that disrupts the crystal lattice.[19]
-
-
Data Collection and Processing:
-
Flash-cool the soaked or co-crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data using software like XDS or MOSFLM to integrate intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Calculate an initial electron density map. Carefully inspect the difference density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Build the this compound molecule into the observed density and perform iterative rounds of model refinement and manual rebuilding until convergence is reached and the R-work/R-free values are acceptable. The final structure will reveal the atomic details of the protein-fragment interaction.
-
From Hit to Lead: Structure-Guided Evolution
With a validated crystal structure of the target protein in complex with this compound, the hit-to-lead phase can begin. This process uses the structural insights to design and synthesize more potent analogs.
Strategy: Fragment Growing
The most common strategy is "fragment growing," where chemical groups are added to the fragment core to engage with adjacent sub-pockets of the binding site.[6] The secondary amine of this compound is the ideal anchor point for this elaboration.
this compound
KD = 500 µM
>];
}
Hypothetical Analog
KD = 0.5 µM
>];
}
Hypothetical Example:
-
Structural Observation: The crystal structure reveals that the N-H of the piperazine ring points towards an unoccupied pocket. Within this pocket, 3 Å away, is the side chain of an aspartate residue.
-
Medicinal Chemistry Rationale: The team hypothesizes that adding a positively charged group to the piperazine nitrogen will form a strong, charge-assisted hydrogen bond (salt bridge) with the aspartate, significantly increasing affinity.
-
Synthesis: A small set of analogs is synthesized. For example, reductive amination could be used to add a (2-aminoethyl) group to the piperazine nitrogen, creating a new primary amine that will be protonated at physiological pH.
-
Testing and Iteration: The new analogs are tested using the established SPR or ITC assay. A successful design, as shown hypothetically in Figure 3, could improve the binding affinity by several orders of magnitude, transforming a millimolar fragment hit into a sub-micromolar lead compound. This iterative, structure-guided cycle is the hallmark of successful FBDD.[20][21]
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. astx.com [astx.com]
- 15. echemi.com [echemi.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 18. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of 1-Cyclooctylpiperazine synthesis
Technical Support Center: 1-Cyclooctylpiperazine Synthesis
Welcome to the technical support resource for the synthesis of this compound (CAS: 21043-43-6). This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore the common synthetic challenges, provide in-depth, mechanistically-grounded solutions, and offer a detailed, optimized protocol to maximize your yield and purity. This compound is a valuable building block in pharmaceutical research, and its unique lipophilic cyclooctyl moiety combined with the versatile piperazine pharmacophore makes it a key intermediate in drug discovery.[1][2]
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust methods: Reductive Amination and Nucleophilic Substitution (N-Alkylation) . The choice between these routes depends on available starting materials, scale, and the desired selectivity.
-
Reductive Amination : This is often the preferred method for achieving selective mono-alkylation. It involves the reaction of cyclooctanone with piperazine to form an intermediate enamine/iminium ion, which is then reduced in situ to yield the target secondary amine.[3][4] This one-pot approach is highly efficient and minimizes the formation of dialkylated byproducts.[5]
-
Nucleophilic Substitution (N-Alkylation) : This classic method involves the reaction of piperazine with a cyclooctyl electrophile, such as cyclooctyl bromide or iodide.[6] While straightforward, this reaction is notoriously difficult to control for mono-substitution, often leading to a mixture of starting material, the desired mono-alkylated product, and the undesired 1,4-dicyclooctylpiperazine.[7]
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My yield is consistently low when using Nucleophilic Alkylation with cyclooctyl bromide. What's the primary cause?
A1: The most significant issue with direct alkylation of piperazine is the lack of selectivity, leading to a mixture of products. The root causes are:
-
Dialkylation: The product, this compound, is a secondary amine that is often more nucleophilic than piperazine itself, making it susceptible to a second alkylation event to form 1,4-dicyclooctylpiperazine. This is a very common side reaction.[8]
-
Stoichiometry Control: While using a large excess of piperazine can favor mono-alkylation statistically, it creates a significant downstream purification challenge to remove the unreacted starting material.
-
Quaternary Salt Formation: Although less common with secondary alkyl halides, over-alkylation can potentially lead to the formation of quaternary ammonium salts, which complicates work-up.[7]
Solution: The most robust solution is to use a mono-protected piperazine, such as 1-Boc-piperazine . The Boc (tert-butyloxycarbonyl) group temporarily blocks one of the nitrogen atoms, ensuring that alkylation can only occur at the other free nitrogen.[7][9] The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired product with high purity.
Q2: I'm performing a Reductive Amination, but my reaction is sluggish or incomplete. What should I check?
A2: Reductive amination is a powerful reaction, but its success hinges on several factors.[5]
-
pH and Imine/Enamine Formation: The initial condensation between cyclooctanone and piperazine to form the key iminium ion intermediate is pH-dependent and often requires mild acidic catalysis to activate the carbonyl group.[3] However, strongly acidic conditions will protonate the piperazine, rendering it non-nucleophilic. The reaction is typically self-catalyzing or benefits from a small amount of acetic acid.
-
Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[4] Unlike sodium cyanoborohydride, it is not highly toxic. Ensure your reagent is fresh and has been stored under dry conditions, as hydridic reducing agents are sensitive to moisture.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic and effectively solubilize the reagents and intermediates.[9]
Q3: My final product is a viscous yellow oil, but I expected a solid. How can I improve purity and isolation?
A3: The physical state of a compound can be highly dependent on its purity. A viscous oil often suggests the presence of impurities.
-
Incomplete Reaction: Unreacted cyclooctanone or byproducts from the reducing agent (boron salts, acetic acid) can contaminate the product.[9] A thorough aqueous work-up is critical. Washing the organic layer with a mild base like sodium bicarbonate solution will quench the reaction and remove acidic byproducts.
-
Purification Strategy: this compound is a basic compound.
-
Column Chromatography: Silica gel chromatography is effective. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of triethylamine (0.5-1%) to the eluent system.
-
Acid-Base Extraction: You can purify the product by dissolving the crude oil in an organic solvent (like ether or DCM) and extracting with dilute aqueous HCl. The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure amine back into an organic solvent.
-
Crystallization: If the pure oil does not crystallize, you can attempt to form a salt (e.g., the hydrochloride or fumarate salt), which are often highly crystalline and easier to handle.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol: Reductive Amination
This protocol is designed for high selectivity and yield, minimizing common side reactions.
Reaction Scheme: Cyclooctanone + Piperazine --(NaBH(OAc)₃, DCM)--> this compound
Reagent & Parameter Table
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Cyclooctanone | 1.0 | 126.20 | 5.00 g (39.6 mmol) | Limiting Reagent |
| Piperazine (anhydrous) | 1.2 | 86.14 | 4.09 g (47.5 mmol) | Slight excess to drive reaction |
| Sodium Triacetoxyborohydride | 1.3 | 211.94 | 10.9 g (51.5 mmol) | Added portion-wise to control reaction |
| Dichloromethane (DCM) | - | - | 200 mL | Anhydrous grade solvent |
| Reaction Temperature | - | - | Room Temp (20-25 °C) | Mild conditions prevent side reactions |
| Reaction Time | - | - | 12-18 hours | Monitor by TLC or LCMS for completion |
Step-by-Step Methodology
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.09 g).
-
Dissolution: Add anhydrous dichloromethane (200 mL) and stir until the piperazine is fully dissolved.
-
Addition of Ketone: Add cyclooctanone (5.00 g) to the solution via syringe. Stir the mixture for 20 minutes at room temperature.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (10.9 g) to the stirring mixture in four portions over 30 minutes. Note: The reaction may be mildly exothermic. Ensure the addition is slow enough to maintain room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of cyclooctanone using TLC (e.g., 9:1 Hexanes:Ethyl Acetate with 1% Triethylamine) or LCMS.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by silica gel column chromatography, eluting with a gradient of 0% to 10% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil. Expected yield: 70-85%.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Cyclooctylpiperazine
Welcome to the dedicated technical support guide for navigating the common challenges in the purification of 1-Cyclooctylpiperazine. This resource is tailored for researchers, medicinal chemists, and process development scientists, providing in-depth, experience-driven troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome purification hurdles and achieve high-purity this compound for your research and development endeavors.
I. Understanding the Molecule: Key Physicochemical Properties
A foundational understanding of this compound's properties is crucial for devising an effective purification strategy. The presence of a basic piperazine moiety and a bulky, non-polar cyclooctyl group dictates its behavior in various purification techniques.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₂H₂₄N₂ | --- |
| Molecular Weight | 196.33 g/mol | Influences diffusion rates in chromatography and distillation parameters. |
| Boiling Point | ~75 °C (at low pressure) | Suggests that vacuum distillation could be a viable purification method for thermally stable samples. |
| Density | ~0.938 g/cm³ | Relevant for solvent layering during extractions. |
| XLogP3 | 2.3 - 2.5 | Indicates moderate lipophilicity, suggesting good solubility in many organic solvents and potential for separation from more polar or non-polar impurities.[1] |
| pKa (predicted) | ~9.8 (most basic nitrogen) | The basic nature of the piperazine nitrogens is a critical factor in chromatography and extraction. |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.
A. Column Chromatography Challenges
Column chromatography is a primary tool for purifying this compound, but its basic nature can present challenges.[2][3]
Problem 1: Significant Tailing or Streaking of the Product on a Silica Gel Column
-
Observation: The product spot on the TLC plate is elongated, and during column chromatography, the product elutes over a large number of fractions with poor separation from impurities.
-
Causality: The basic secondary amine of the piperazine ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption or slow desorption, causing tailing.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.[1]
-
Alternative Stationary Phase: Switch to a more inert or basic stationary phase.
-
Problem 2: Co-elution of this compound with a Less Polar Impurity
-
Observation: TLC analysis shows an impurity with a slightly higher Rf value that is difficult to separate from the product.
-
Probable Cause: This is often unreacted cyclooctanone from the reductive amination synthesis.
-
Solutions:
-
Optimize the Gradient: Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 100% Hexane) and slowly increase the polarity by gradually adding ethyl acetate. This can improve the resolution between the product and the less polar impurity.
-
Acid-Base Extraction (Pre-Chromatography): An acid-base workup can effectively remove neutral impurities like cyclooctanone.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while the neutral cyclooctanone will remain in the organic layer.[4]
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.[4]
-
Extract the aqueous layer with an organic solvent to recover the purified this compound.
-
-
-
B. Recrystallization Challenges
Recrystallization is a powerful technique for final polishing, but finding the right conditions can be challenging.
Problem 1: The Product "Oils Out" Instead of Crystallizing
-
Observation: Upon cooling the recrystallization solution, the product separates as a liquid layer instead of forming solid crystals.
-
Causality: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated, or impurities are inhibiting crystal lattice formation.[5]
-
Solutions:
-
Solvent Selection: Choose a solvent or solvent system with a lower boiling point. For N-alkylpiperazines, mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble often work well.[5]
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Isopropanol
-
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[6][7]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of pure product.[6]
-
Problem 2: Low Recovery After Recrystallization
-
Observation: A significant amount of product remains in the mother liquor.
-
Causality: The compound has a relatively high solubility in the chosen solvent even at low temperatures.
-
Solutions:
-
Solvent System Optimization: Adjust the ratio of the co-solvents to decrease the solubility of the product at low temperatures. For example, in an ethyl acetate/hexane system, increase the proportion of hexane.
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the mother liquor and attempt a second recrystallization to recover more product.
-
Convert to a Salt: The hydrochloride salt of this compound is likely to be a crystalline solid with different solubility properties.
-
Protocol: Dissolve the free base in a minimal amount of a solvent like isopropanol or ethanol. Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting salt can then be recrystallized.[5]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via reductive amination?
A1: The most common impurities include:
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Unreacted Starting Materials: Piperazine and cyclooctanone.
-
Di-substituted Piperazine: 1,4-dicyclooctylpiperazine, which can form if an excess of cyclooctanone is used or if the reaction conditions favor di-alkylation.
-
Reducing Agent Byproducts: Dependent on the reducing agent used (e.g., borate salts from sodium borohydride).
Q2: How can I effectively monitor the purification of this compound by TLC?
A2:
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point. To improve spot shape and reduce streaking, you can add a small amount of triethylamine (0.5-1%) to the mobile phase.
-
Visualization: this compound lacks a strong chromophore, so UV visualization might be weak. Staining is often necessary.
-
Potassium Permanganate Stain: A versatile stain that reacts with many organic compounds.
-
Ninhydrin Stain: While typically used for primary amines, it can sometimes visualize secondary amines as well, often with heating.
-
Dragendorff's Reagent: A common stain for alkaloids and other nitrogen-containing compounds.[8]
-
Q3: Can I purify this compound by distillation?
A3: Yes, given its reported boiling point of 75 °C at reduced pressure, vacuum distillation is a viable method, especially for larger quantities where chromatography might be less practical. However, it's important to ensure the thermal stability of the compound under the distillation conditions to prevent degradation.[9][10][11][12][13] Distillation is most effective at removing non-volatile impurities.
Q4: My NMR spectrum of the purified product shows broad peaks. What could be the cause?
A4: Broad peaks in the NMR spectrum of an amine can be due to several factors:
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Proton Exchange: The amine protons (N-H) can exchange with residual water or acidic impurities, leading to peak broadening.
-
Viscosity: A highly concentrated or viscous sample can result in broader signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Conformational Dynamics: The cyclooctyl ring and the piperazine ring can undergo conformational exchange on the NMR timescale, which can lead to broadening of some signals, particularly at certain temperatures.
To troubleshoot, try acquiring the spectrum in a different deuterated solvent, ensure the sample is free of particulate matter, and consider variable temperature NMR studies.
IV. Visualized Workflows and Logic
Purification Strategy Decision Workflow
References
- 1. biotage.com [biotage.com]
- 2. chiraltech.com [chiraltech.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-Cyclooctylpiperazine Experiments
Welcome to the technical support guide for experiments involving 1-Cyclooctylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and analysis of this compound. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Section 1: Synthesis and Purification Issues
The N-alkylation of piperazine is a foundational reaction, yet it is frequently plagued by issues of selectivity and incomplete conversion. This section addresses the most common hurdles in obtaining pure this compound.
Q1: My reaction of piperazine with cyclooctyl bromide results in a low yield of the desired mono-alkylated product and a complex mixture. What is happening and how can I fix it?
A1: This is a classic selectivity problem in piperazine chemistry. The core issue is that the product, this compound, is itself a secondary amine and can react with another molecule of cyclooctyl bromide to form the undesired 1,4-dicyclooctylpiperazine byproduct. Furthermore, the starting alkyl bromide can be sluggish to react, leading to incomplete conversion.[1]
There are two primary strategies to overcome this:
-
Kinetics-Based Approach (Excess Piperazine): By using a large molar excess of piperazine (5 to 10 equivalents), you statistically favor the reaction of cyclooctyl bromide with the vastly more abundant starting material over the mono-substituted product. While simple, this method requires a difficult downstream purification to remove the large quantity of unreacted piperazine.
-
Thermodynamics-Based Approach (Protecting Group Strategy): This is the more robust and recommended method for achieving high purity and yield. By using mono-Boc-protected piperazine (1-Boc-piperazine), you physically block one of the nitrogen atoms, ensuring that alkylation can only occur at the desired position.[2][3] The Boc group is then easily removed under acidic conditions. This approach eliminates the formation of the di-alkylated byproduct entirely.[4]
For sluggish reactions, adding a catalytic amount of potassium iodide (KI) can significantly improve the rate. The iodide participates in a Finkelstein reaction, transiently converting the cyclooctyl bromide to the much more reactive cyclooctyl iodide in situ, which accelerates the N-alkylation.[1] Changing the solvent from common choices like acetonitrile to a more polar aprotic solvent like DMF or DMSO can also enhance reaction rates.[1]
Diagram 1: Synthetic Pathways for this compound
Caption: Synthetic routes to this compound, highlighting potential byproduct formation.
Q2: I've completed my synthesis, but I'm struggling to purify the product. During the aqueous work-up, my product seems to disappear, and column chromatography gives poor separation.
A2: This is a common challenge when working with basic amines like piperazine derivatives.
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Aqueous Work-up Issue: The "disappearing" product is almost certainly due to its solubility in the aqueous phase. As an amine, this compound will be protonated in neutral or acidic aqueous solutions, forming a water-soluble ammonium salt. To recover your product, you must basify the aqueous layer to a pH of 10 or higher (using 1-2M NaOH, for example) to deprotonate the amine. This will render it as the free base, which is significantly less water-soluble and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2]
-
Chromatography Challenges: Amines are notorious for causing tailing on silica gel columns due to strong interactions with acidic silanol groups. This leads to poor separation and low recovery. To mitigate this, you can:
-
Pre-treat the Silica: Use silica gel that has been treated with a base.
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as 1-2% triethylamine or ammonium hydroxide, to your eluent system (e.g., DCM/Methanol). This will occupy the acidic sites on the silica, allowing your product to elute with much-improved peak shape.
-
For very difficult separations, reversed-phase preparative HPLC is an excellent alternative for achieving high purity.[5]
Section 2: Analytical and Characterization Challenges
Q3: The ¹H NMR spectrum of my purified this compound shows very broad signals for the piperazine ring protons, even at high purity. Is my product degrading?
A3: This is unlikely to be degradation and is a well-documented phenomenon for cyclic amines like piperazines. The broadness arises from the molecule undergoing conformational exchange on the NMR timescale. The piperazine ring exists predominantly in a chair conformation and can "flip" between two equivalent chair forms.
At room temperature, the rate of this "chair flip" is often in an intermediate regime for the NMR experiment, causing the signals for the axial and equatorial protons to broaden significantly. If you were to cool the sample down (e.g., to -40 °C), the flipping would slow down, and you would likely see sharp, distinct signals for the axial and equatorial protons. Conversely, heating the sample (e.g., to 80 °C) would accelerate the flipping, causing the signals to sharpen into a time-averaged single peak. This dynamic behavior is an intrinsic property of the molecule.[6][7]
Q4: My LC-MS analysis shows multiple peaks with the correct mass for my product. Is it an isomer?
A4: While isomeric impurities are possible, a more likely explanation if you are using a buffered mobile phase (e.g., with formic acid or ammonium acetate) is the formation of different salt adducts or multiple protonation states of your product. This compound has two basic nitrogen atoms that can be protonated. You might be observing peaks corresponding to [M+H]⁺ and [M+2H]²⁺. Check the m/z values carefully; the doubly charged ion will appear at approximately half the m/z of the singly charged ion.
To confirm, analyze the sample using a mobile phase without an acid modifier, though this may result in poor peak shape. The presence of multiple peaks with the same mass under standard ESI+ conditions is a strong indicator of adduct formation or multiple charge states rather than isomeric impurities.
Table 1: Key Mass-to-Charge Ratios for LC-MS Analysis
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Piperazine | C₄H₁₀N₂ | 86.14 | 87.15 |
| This compound | C₁₂H₂₄N₂ | 196.33 | 197.34 |
| 1,4-Dicyclooctylpiperazine | C₂₀H₃₈N₂ | 306.53 | 307.54 |
Section 3: Stability, Handling, and General FAQs
Q5: What are the optimal storage conditions for this compound?
A5: this compound, like many amines, can be susceptible to slow oxidation and can absorb atmospheric CO₂ to form carbamates. For long-term storage, it is best kept as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C. If stored in solution, use a septum-sealed vial under nitrogen and store at -20°C for up to a month.[8] Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8]
Q6: I am using this compound as a nucleophile in a subsequent reaction, but the reaction is failing. What could be the issue?
A6: Assuming the compound is pure, the most likely culprits are steric hindrance or basicity.
-
Steric Hindrance: The cyclooctyl group is bulky. If your electrophile is also sterically hindered, the reaction may be very slow or may not proceed at all. Heating the reaction (microwave heating can be particularly effective[1]) or using a more reactive electrophile may be necessary.
-
Basicity: The pKa of the secondary amine on this compound is high, making it a strong base. In your reaction, it may be acting as a base rather than a nucleophile, causing deprotonation of other species and leading to side reactions. Ensure your reaction conditions are compatible with a strong, non-hindered base. If your reaction requires a non-nucleophilic base, this compound is not a suitable choice.
Diagram 2: Troubleshooting Flowchart for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Protocols
Protocol 1: Recommended Synthesis of this compound via Boc-Protection
Step A: N-Alkylation
-
To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN, ~0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq).
-
Add cyclooctyl bromide (1.1 eq) to the suspension.
-
Heat the mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by LC-MS until the 1-Boc-piperazine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-4-cyclooctylpiperazine.
Step B: Boc Deprotection
-
Dissolve the crude material from Step A in dichloromethane (DCM, ~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the solution under reduced pressure.
-
Proceed with the aqueous work-up protocol below to isolate the free base.
Protocol 2: Standard Aqueous Work-up for Amine Isolation
-
Dissolve the crude product (often a TFA or HCl salt) in water.
-
Cool the aqueous solution in an ice bath and add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (verify with pH paper).
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Improving the Solubility of 1-Cyclooctylpiperazine for Assays
Welcome to the technical support guide for 1-Cyclooctylpiperazine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of this compound in experimental assays. As a lipophilic, weakly basic compound, this compound often presents solubility challenges that can impact assay accuracy and reproducibility.[1] This guide offers a series of structured questions and answers to directly address these issues, grounded in established scientific principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy.
-
Chemical Structure: The molecule consists of a polar piperazine ring and a non-polar cyclooctyl group.[1] This amphipathic nature is a primary driver of its limited aqueous solubility.
-
Lipophilicity (XLogP3): The calculated XLogP3 value is approximately 2.27 to 2.5, indicating a preference for lipidic environments over aqueous ones.[2] Compounds with high LogP values often require specialized formulation approaches.[3]
| Property | Value | Implication for Solubility |
| Molecular Formula | C12H24N2 | - |
| Molecular Weight | 196.33 g/mol | - |
| XLogP3 | ~2.3 - 2.5 | Indicates poor aqueous solubility.[2] |
| Predicted pKa | Weakly Basic (inferred from piperazine) | Solubility is expected to increase significantly at lower pH. |
| Appearance | Likely a solid at room temperature | Requires dissolution for use in assays. |
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the most likely cause?
A2: Precipitation in aqueous buffers is a common issue for hydrophobic, weakly basic compounds like this compound. The primary cause is typically the pH of the buffer. If the buffer pH is neutral or alkaline (typically pH 7.0 or higher), the compound will exist predominantly in its neutral, less soluble form. The addition of a stock solution (likely in an organic solvent) to the aqueous buffer can cause the compound to crash out of solution as the organic solvent is diluted.
Q3: What is the first and most straightforward method I should try to improve the solubility of this compound?
A3: For a weakly basic compound, the most direct approach is pH modification .[5] By lowering the pH of your aqueous buffer, you can protonate the nitrogen atoms on the piperazine ring, forming a more soluble salt.
Rationale: The protonated form of the amine is ionic and therefore more readily interacts with polar water molecules, leading to a significant increase in aqueous solubility. Most basic drugs can be solubilized by adjusting the pH.[5]
Troubleshooting Guide & Recommended Protocols
Issue 1: Compound Precipitation at Neutral pH
Solution: pH Adjustment Protocol
This protocol details the steps for preparing an acidic buffer to enhance the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Acid (e.g., 0.1 M Hydrochloric Acid)
-
Buffer components (e.g., phosphate, citrate)
-
pH meter
Procedure:
-
Determine Target pH: Aim for a pH that is at least 1-2 units below the lower pKa of the piperazine moiety. A starting point of pH 4.0-5.0 is recommended.
-
Prepare Acidic Buffer: Prepare your desired assay buffer, but before final volume adjustment, carefully add the acid dropwise while monitoring the pH until the target pH is reached.
-
Prepare Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Final Preparation: Slowly add the stock solution to the stirred, acidified buffer. The compound should remain in solution.
-
Confirm Final pH and Concentration: After adding the compound, re-check the pH and adjust if necessary.
Caption: Workflow for pH-based solubilization.
Issue 2: pH Adjustment is Not Feasible or Sufficient
In some biological assays, altering the pH is not an option as it may affect the biological target or assay components. In such cases, or if pH adjustment alone is insufficient, other formulation strategies are necessary.
Solution 1: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG 300/400)
-
Propylene glycol
Protocol for Co-solvent Use:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of your stock solution directly into the final assay buffer.
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent in the assay low (typically <1%, and often <0.1%) to avoid solvent effects on the assay.
Considerations:
-
Assay Interference: Always run a vehicle control (buffer with the same final concentration of co-solvent) to ensure the solvent itself does not impact your assay results.
-
Compound Stability: Ensure your compound is stable in the chosen co-solvent for the duration of your experiment.
Solution 2: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[5][6]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and lower toxicity compared to β-CD.
Protocol for Cyclodextrin Complexation:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer. Concentrations can range from 1-10% (w/v), but should be optimized.
-
Add Compound: Add the this compound (either as a solid or from a concentrated organic stock) to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Gently mix (e.g., vortex or sonicate) the solution for a period of time (e.g., 30 minutes to several hours) to allow for the formation of the inclusion complex.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. uregina.ca [uregina.ca]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Preventing degradation of 1-Cyclooctylpiperazine during storage
Technical Support Center: 1-Cyclooctylpiperazine
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound (CAS No. 21043-43-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile pharmaceutical intermediate.[1] Proper storage and handling are paramount to maintaining the compound's purity, integrity, and performance in your experiments. This document provides in-depth answers to common questions and detailed troubleshooting protocols to prevent and identify potential degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] The container should be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.[4][5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.
Q2: My sample of this compound has developed a slight yellow tint. Is it degraded?
A color change, typically to a pale yellow, can be an early indicator of degradation, often due to minor oxidation of the amine groups. While slight discoloration may not significantly impact all applications, it warrants further investigation. It is advisable to perform a purity check using an analytical method like HPLC or GC-MS before proceeding with sensitive experiments.
Q3: Can I store this compound in a solution? If so, what solvent is best?
Storing amines in solution can sometimes accelerate degradation depending on the solvent.[7] If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dioxane. Avoid chlorinated solvents if possible, as they can react with amines over time.[8] Always prepare solutions fresh for critical applications. The stability of amines in standard solutions can vary significantly based on the solvent, temperature, and gas phase.[7]
Q4: What are the primary chemical hazards I should be aware of when handling this compound?
This compound is an organic base and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It can cause skin and eye irritation.[4] Avoid inhaling dust or vapors by working in a well-ventilated area or a fume hood.[4][6] It is incompatible with strong oxidizing agents and strong acids.[2]
Part 2: In-Depth Troubleshooting & Protocols
Guide 1: Identifying and Understanding Degradation
The chemical structure of this compound, featuring two tertiary amine groups within a piperazine ring, makes it susceptible to specific degradation pathways.[9] Understanding these mechanisms is key to preventing them.
Primary Degradation Pathways:
-
Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation from atmospheric oxygen. This can lead to the formation of N-oxides and other downstream products, which may be colored and impact reactivity.[10]
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric CO₂ to form carbamates or bicarbonate salts, especially in the presence of trace moisture. This can alter the compound's physical state and reduce its effective concentration.
-
Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrous acid, which can form from atmospheric nitrogen oxides), secondary and tertiary amines can form N-nitrosamines, which are often potent carcinogens.[11]
Below is a diagram illustrating the most common points of reactivity on the molecule.
Caption: Key reactive sites on this compound.
Guide 2: Troubleshooting Workflow for Suspected Degradation
If you suspect your sample has degraded, follow this logical workflow to diagnose and address the issue.
Caption: Troubleshooting decision tree for degraded samples.
Protocol 1: Analytical Confirmation of Purity via HPLC
This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized for your specific equipment.
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.
-
Perform a further dilution (e.g., 1:10) to bring the concentration into a suitable range for the detector (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as piperazine has poor chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a blank (diluent) injection first to ensure no system contamination.
-
Inject the prepared sample.
-
If a reference standard is available, run it under the same conditions to determine the retention time of the pure compound.
-
Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Degradation products will typically appear as additional, smaller peaks, often at different retention times. Various analytical methods, including HPLC and GC-MS, are standard for analyzing amine degradation.[10][12][13][14]
-
Part 3: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation reactions.[15] General guidelines suggest storing amines below 30°C.[5] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine groups by atmospheric oxygen and reaction with CO₂.[16] |
| Container | Tightly sealed, amber glass or HDPE bottle | Protects from moisture and air ingress.[5][6] Amber glass provides additional protection from light, which can catalyze degradation. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety by preventing moisture absorption and dispersing any potential vapors.[2][5] |
| Incompatibilities | Store away from strong acids and oxidizing agents | Prevents vigorous and potentially hazardous chemical reactions.[2][8] |
References
- 1. nbinno.com [nbinno.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. echemi.com [echemi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Excretion of N-mononitrosopiperazine after low level exposure to piperazine in air: effects of dietary nitrate and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 15. nbinno.com [nbinno.com]
- 16. uwaterloo.ca [uwaterloo.ca]
Common mistakes to avoid in the synthesis of 1-Cyclooctylpiperazine
Welcome to the technical support guide for the synthesis of 1-Cyclooctylpiperazine (CAS: 21043-43-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key building block in medicinal chemistry, the successful synthesis of this intermediate is crucial for advancing pharmaceutical R&D projects.[1] This guide focuses on overcoming the common hurdles associated with the two primary synthetic routes: Reductive Amination and Nucleophilic Substitution (Alkylation).
Choosing Your Synthetic Path
The selection of a synthetic strategy for this compound is a critical decision that impacts yield, purity, and scalability. The flowchart below outlines a decision-making process based on common laboratory constraints and objectives.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Route 1: Reductive Amination Troubleshooting
This route involves the reaction of cyclooctanone with piperazine to form an imine/enamine intermediate, which is then reduced in situ.
Question: My reductive amination reaction has a very low yield of this compound. What are the most common causes?
Answer: Low conversion rates in the reductive amination of cyclooctanone and piperazine typically stem from three primary areas: inefficient imine/enamine formation, suboptimal reducing agent activity, or unfavorable reaction conditions.[2]
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone, piperazine, and the iminium ion intermediate may not be favorable.[2] This is often due to an incorrect pH. The reaction is typically favored under slightly acidic conditions (pH 4-6), which helps to activate the carbonyl group for nucleophilic attack without fully protonating the piperazine, rendering it non-nucleophilic.[2]
-
Solution: Add a mild acid catalyst, such as acetic acid (AcOH), to your reaction mixture.[3] Monitor the pH to ensure it remains in the optimal range.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the cyclooctanone before it forms the imine.[2] Conversely, a very mild reducing agent may not be potent enough to reduce the iminium intermediate.
-
Presence of Water: Excess water can hydrolyze the imine/enamine intermediate, shifting the equilibrium back towards the starting materials.[2]
-
Solution: While reductive aminations are not strictly anhydrous, ensure your reagents and solvent are reasonably dry. Using molecular sieves can be beneficial if water is a suspected issue.
-
Question: I'm observing significant reduction of my starting cyclooctanone to cyclooctanol. How can I prevent this side reaction?
Answer: This is a classic chemoselectivity problem where your reducing agent is too reactive and attacks the ketone carbonyl group faster than the iminium ion.[4]
-
Primary Cause: Using a strong, unselective hydride source like NaBH₄ in a one-pot procedure where the ketone, amine, and reducing agent are all mixed together.
-
Recommended Solution: Switch to a less reactive borohydride derivative. Sodium triacetoxyborohydride (STAB) is an excellent choice because its steric bulk and electronic properties make it highly selective for reducing iminium ions over ketones.[4]
-
Alternative Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two steps. First, mix cyclooctanone and piperazine (with an acid catalyst) and allow time for the imine to form. You can monitor its formation by TLC or NMR.[5] Once imine formation is maximized, cool the reaction and then add the NaBH₄.[6]
Caption: Competing reaction pathways in reductive amination.
Route 2: Nucleophilic Substitution (Alkylation) Troubleshooting
This approach involves the direct reaction of piperazine with a cyclooctyl electrophile, such as cyclooctyl bromide or mesylate.
Question: My primary isolated product is 1,4-dicyclooctylpiperazine. How can I improve the selectivity for the desired mono-alkylated product?
Answer: This is the most common challenge when using unprotected piperazine.[7] Because the initial product, this compound, is also a secondary amine, it can react again with the cyclooctyl halide, leading to the di-substituted byproduct.
-
Use a Large Excess of Piperazine: A simple, though often inefficient, method is to use a large excess (5-10 equivalents) of piperazine. By Le Châtelier's principle, this statistically favors the reaction of the cyclooctyl halide with the more abundant starting piperazine over the mono-substituted product. However, this complicates purification as you must remove a large amount of unreacted piperazine.
-
Use Piperazine Monohydrochloride: Reacting the cyclooctyl halide with piperazine monohydrochloride in situ can improve selectivity. The salt acts as a buffer, and the mono-alkylated product is more likely to become protonated, deactivating it towards further alkylation.[8]
-
The Best Solution: Use a Protecting Group: The most robust and reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[9][10] The Boc group blocks one of the nitrogen atoms, forcing the alkylation to occur exclusively at the other nitrogen. The Boc group can then be easily removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the final product.[11] This multi-step process often provides a much higher overall yield of the pure mono-substituted product.[9]
Question: I'm having trouble isolating my product from the aqueous phase during the work-up. What is causing this?
Answer: This issue often arises from the formation of water-soluble ammonium salts.
-
Quaternary Salt Formation: Over-alkylation can occur on the same nitrogen, leading to the formation of a water-soluble quaternary ammonium salt.[9][7] This is more likely with highly reactive alkylating agents like cyclooctyl iodide. Using a milder reducing agent in a reductive amination protocol avoids this issue entirely.[9]
-
Protonated Product: this compound is a base. If your aqueous layer is acidic during the extraction, the product will be protonated (forming a piperazinium salt) and will preferentially partition into the aqueous phase.
-
Solution: During the work-up, ensure the aqueous layer is made basic (pH > 10) by adding a base like NaOH or K₂CO₃ before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate). This will ensure your product is in its free base form, which is much more soluble in organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: For laboratory-scale synthesis where purity and selectivity are paramount, the reductive amination or the alkylation of mono-Boc-piperazine are strongly preferred. The one-pot reductive amination with STAB is often highly efficient.[12][4] The protecting group strategy provides excellent control over selectivity, preventing the formation of di-substituted byproducts, which can be very difficult to separate from the desired product.[9][10] Direct alkylation with a large excess of piperazine is generally reserved for situations where cost is a major driver and purification capabilities are robust.
Q2: What are the best practices for purifying this compound?
A2: The purification strategy depends on the impurities present.
-
Column Chromatography: This is a very common method. However, the basic nature of the piperazine nitrogens can cause the product to streak or "tail" on standard silica gel. To mitigate this, it is highly recommended to add a small amount of a basic modifier, like triethylamine (0.5-1%) or ammonia in methanol, to the eluent system (e.g., dichloromethane/methanol).[10]
-
Acid-Base Extraction: This is an effective way to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with 2M NaOH to pH > 10), and the free-based product is re-extracted into an organic solvent.[10] This process can be repeated for higher purity.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be effective. If it is a liquid, distillation under reduced pressure may be possible, depending on its boiling point (BP: ~75 °C at very low pressure).[13]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should see characteristic peaks for the cyclooctyl group and the piperazine ring protons, with appropriate integrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (C₁₂H₂₄N₂ has a molecular weight of 196.33 g/mol ).[13]
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of column fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and identifying volatile impurities.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Alkylation (with Boc-Protection) |
| Starting Materials | Cyclooctanone, Piperazine | Cyclooctyl Halide/Sulfonate, 1-Boc-piperazine |
| Key Reagents | NaBH(OAc)₃ (STAB), Acetic Acid | Base (e.g., K₂CO₃), Acid for deprotection (e.g., TFA) |
| Typical Yield | Good to Excellent | Excellent (over two steps) |
| Selectivity | Generally good, avoids di-alkylation | Excellent mono-selectivity |
| Primary Side Reaction | Reduction of starting ketone | N/A (if protected) |
| Pros | Often a one-pot reaction, avoids over-alkylation issues.[12] | Highly controlled and selective, clean reaction profile.[9] |
| Cons | Requires careful pH control, sensitive to reducing agent choice.[2] | Two-step process (alkylation + deprotection). |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes a one-pot synthesis using sodium triacetoxyborohydride.
-
Reaction Setup: To a round-bottom flask, add piperazine (2.0 eq) and dissolve it in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Add cyclooctanone (1.0 eq) to the solution, followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Caution: The reaction may gently effervesce. Allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of cyclooctanone.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a DCM/MeOH gradient containing 1% triethylamine.
Protocol 2: Synthesis via Controlled Mono-alkylation
This protocol uses N-Boc-piperazine to ensure mono-substitution.
Step A: Alkylation of 1-Boc-piperazine
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base, followed by cyclooctyl bromide (1.1 eq).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir overnight.
-
Monitoring: Monitor the disappearance of 1-Boc-piperazine by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude 1-Boc-4-cyclooctylpiperazine can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step B: Boc Deprotection
-
Reaction Setup: Dissolve the crude product from Step A in a suitable solvent like DCM or dioxane.
-
Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in water and basify to pH > 10 with 2M NaOH.
-
Extraction and Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound. Further purification can be performed as described in Protocol 1 if needed.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. China this compound CAS: 21043-43-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclooctylpiperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Cyclooctylpiperazine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. As your Senior Application Scientist, I've structured this guide to address the most common challenges encountered in the synthesis of this valuable pharmaceutical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution (N-Alkylation): This is a widely used method that involves the reaction of piperazine with a cyclooctyl halide (e.g., cyclooctyl bromide) or another suitable electrophile. To avoid the common issue of di-alkylation, it is highly recommended to use a mono-protected piperazine, such as 1-Boc-piperazine.[2][3] The protecting group is subsequently removed under acidic conditions to yield the desired mono-substituted product.[4][5]
-
Reductive Amination: This one-pot method involves the reaction of cyclooctanone with piperazine in the presence of a reducing agent.[3][6] This approach is often favored as it can minimize the formation of quaternary ammonium salts and often provides a cleaner reaction profile.[3][7]
Q2: I'm observing a significant amount of the di-substituted byproduct, 1,4-dicyclooctylpiperazine. How can I improve the selectivity for the mono-alkylated product?
A2: The formation of the di-substituted byproduct is a frequent challenge due to the presence of two reactive secondary amines in the piperazine ring.[2] Here are several strategies to enhance mono-alkylation selectivity:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[2][3] This temporarily blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen.[4] The Boc group can then be easily removed.
-
Control Stoichiometry with Excess Piperazine: Using a large excess of piperazine (e.g., 3 to 10 equivalents) can statistically favor mono-alkylation.[4] However, this necessitates a more challenging purification process to remove the unreacted piperazine.[4]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms the piperazine monohydrochloride in situ.[2][8] The protonated nitrogen is less nucleophilic, thus directing the substitution to the free nitrogen.[4]
Q3: My reaction yield is consistently low. What are the likely causes and how can I optimize it?
A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. A systematic optimization of these parameters is often necessary. For N-alkylation, common bases include potassium carbonate, and solvents like acetone or acetonitrile are frequently used.[2][3]
-
Formation of Quaternary Ammonium Salts: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which would be lost during a standard aqueous work-up.[2][3] Using reductive amination can prevent this issue.[3]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[2]
-
Purification Losses: The basic nature of this compound can lead to challenges during purification.[9] See the troubleshooting guide below for tips on purification.
Q4: What is the best way to purify this compound?
A4: The purification of piperazine derivatives can be challenging due to their basicity. Here are two effective methods:
-
Column Chromatography: This is a standard method. To prevent the product from tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[9]
-
Acid-Base Extraction: This technique is particularly useful for separating the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The this compound will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified (e.g., with NaOH to a pH of 12-14) and the free base product can be extracted back into an organic solvent.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common issues, their potential causes, and recommended solutions to optimize the synthesis of this compound.
Issue 1: Low Yield and/or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Poor Reactivity of Alkylating Agent | If using a cyclooctyl halide, consider switching from chloride to bromide or iodide, as they are better leaving groups. |
| Suboptimal Base | The choice of base is critical. For N-alkylation, inorganic bases like potassium carbonate are common.[2] If the reaction is sluggish, a stronger base or a different solvent system may be required. |
| Incorrect Temperature | For many N-alkylation reactions, refluxing the mixture is necessary to drive the reaction to completion.[2][5] However, for some sensitive substrates, lower temperatures may be required to prevent side reactions. A temperature screen can help determine the optimal condition. |
| Catalyst Issues (for Reductive Amination) | Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and active. The reaction is also sensitive to pH, so maintaining slightly acidic conditions is often necessary for imine formation.[6] |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Di-alkylation | As discussed in the FAQs, the use of a mono-protected piperazine like 1-Boc-piperazine is the most effective way to prevent the formation of the 1,4-dicyclooctylpiperazine byproduct.[2][3] |
| Quaternary Salt Formation | This occurs from over-alkylation on the same nitrogen.[2][3] Reductive amination is a preferred method to avoid this side reaction.[3] |
| Side Reactions of Starting Materials | Ensure the purity of your starting materials. Impurities in the cyclooctyl halide or cyclooctanone can lead to undesired byproducts. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Water-Soluble as a Salt | During an acidic work-up, the product will be protonated and may remain in the aqueous layer.[3] To extract it into an organic solvent, the aqueous layer must be basified to a high pH (12-14) to ensure the piperazine is in its free base form.[5] |
| Tailing on Silica Gel Column | The basic nature of the product can cause it to interact strongly with the acidic silica gel, leading to broad peaks and poor separation. Adding a small amount of triethylamine or another amine base to the eluent can mitigate this issue.[9] |
| Difficulty Removing Excess Piperazine | If an excess of piperazine was used to promote mono-alkylation, it can be challenging to remove. An acid wash can help to remove the more water-soluble piperazine from the less soluble this compound.[4] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation using 1-Boc-piperazine
This two-step protocol involves the alkylation of mono-protected piperazine followed by deprotection.
Step 1: Synthesis of 1-Boc-4-cyclooctylpiperazine
-
Materials: 1-Boc-piperazine (1 eq.), Cyclooctyl bromide (1 eq.), Potassium carbonate (1.5 eq.), Acetone.
-
Procedure:
-
In a round-bottom flask, combine 1-Boc-piperazine, cyclooctyl bromide, and potassium carbonate in acetone.[2]
-
Reflux the mixture and monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclooctylpiperazine.
-
Step 2: Deprotection of the Boc Group
-
Materials: Crude 1-Boc-4-cyclooctylpiperazine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the crude product from Step 1 in DCM.
-
Cool the solution to 0 °C and add an excess of TFA dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Protocol 2: Reductive Amination
This one-pot procedure offers a more direct route to this compound.
-
Materials: Piperazine (1 eq.), Cyclooctanone (1 eq.), Sodium triacetoxyborohydride (1.5 eq.), Dichloromethane (DCM) or Dichloroethane (DCE), Acetic acid (catalytic amount).
-
Procedure:
-
Dissolve piperazine and cyclooctanone in DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Visualizing the Workflow
To better illustrate the decision-making process in optimizing the synthesis of this compound, the following workflow diagram is provided.
Caption: A decision workflow for the synthesis and optimization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Purity of Synthesized 1-Cyclooctylpiperazine
Welcome to the Technical Support Center for the synthesis and purification of 1-Cyclooctylpiperazine. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth strategies to overcome common challenges and enhance the purity of this valuable pharmaceutical intermediate.[1] The unique structure of this compound, which combines a piperazine ring with a cyclooctyl group, offers a versatile scaffold for medicinal chemists, making its purity paramount for reliable and reproducible research outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis and purification of this compound.
Q1: What is a typical target purity for this compound in a research and development setting?
For most pharmaceutical R&D applications, a purity of 95% or higher is generally required to ensure that observed biological effects are attributable to the compound of interest and not to impurities.[1][2] For more sensitive assays or later-stage development, purities exceeding 98% are often necessary.
Q2: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Piperazine and the cyclooctyl-containing electrophile (e.g., cyclooctanone, cyclooctyl bromide).
-
Dialkylated by-product: 1,4-dicyclooctylpiperazine, particularly in nucleophilic substitution reactions if an excess of the cyclooctylating agent is used or if piperazine itself is not used in excess.[3]
-
Side-products from the reducing agent: In reductive aminations, by-products from reagents like sodium triacetoxyborohydride can be present.[4]
-
Solvent residues: Residual solvents from the reaction or work-up.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be effective for separating the target compound from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying impurities by their mass-to-charge ratio.[6]
Troubleshooting Unsuccessful Purifications
This section provides a systematic approach to troubleshooting common purification challenges.
In-Depth Purification Protocols
Recrystallization
Recrystallization is often the first line of defense for removing minor impurities and unreacted starting materials, especially if the crude product is a solid. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Screening: In parallel on a small scale, test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Suitability for this compound | Rationale |
| Isopropanol/Water | High | The bulky, non-polar cyclooctyl group and the polar piperazine moiety suggest that a polar protic solvent system could be effective. |
| Ethyl Acetate/Hexane | High | A good choice for compounds with intermediate polarity. |
| Methanol | Moderate | May be too good a solvent, leading to lower recovery. |
| Dichloromethane | Low | Tends to dissolve many organic compounds well at all temperatures, making crystallization difficult. |
Column Chromatography
For complex mixtures or to separate compounds with similar polarities, column chromatography is a powerful technique. Given that this compound is a basic amine, special considerations are necessary to prevent streaking and poor separation on standard silica gel.[8][9]
Key Considerations for Amine Purification:
-
Acid-Base Interactions: The acidic nature of silica gel can lead to strong interactions with basic amines, causing tailing of peaks and potential degradation.[8][9]
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can mitigate these interactions.[10]
-
Alternative Stationary Phases: Amine-functionalized silica or alumina are excellent alternatives that provide a more inert surface for the purification of basic compounds.[8][11]
Experimental Protocol (Amine-Functionalized Silica):
-
Stationary Phase: Pack a column with amine-functionalized silica gel.
-
Mobile Phase Selection: Develop a solvent system using thin-layer chromatography (TLC) on amine-functionalized plates. A common starting point is a gradient of ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation
For liquid products or those with a relatively low boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[12] Given that many amines can oxidize or decompose at high temperatures, distillation under reduced pressure is often necessary.[13][14]
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Heating: Use a heating mantle with a stirrer to ensure even heating. The temperature of the heating bath should typically be 20-30°C higher than the boiling point of the liquid at the operating pressure.[12]
-
Vacuum: Gradually apply vacuum to the system.
-
Distillation: Heat the flask and collect the fraction that distills at a constant temperature. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the purity of the main fraction.
References
- 1. nbinno.com [nbinno.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 15. allen.in [allen.in]
Validation & Comparative
A Comparative Analysis of 1-Cyclooctylpiperazine and Other Piperazine Derivatives in CNS Receptor Binding and Function
Welcome to a detailed comparative guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth analysis of 1-cyclooctylpiperazine, contrasting its characteristics with other key piperazine derivatives. Our focus is on the nuanced interplay between chemical structure, receptor interaction, and functional outcomes, supported by experimental data and validated protocols.
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its unique conformational flexibility and ability to be substituted at two distinct nitrogen atoms (N1 and N4) allow for the fine-tuning of pharmacological properties. This guide will explore how the choice of a bulky, lipophilic cyclooctyl group at the N1 position, as seen in this compound, defines its profile in comparison to derivatives bearing aryl or smaller alkyl substituents.
The Structural Spectrum of Piperazine Derivatives: A Comparative Overview
The therapeutic utility of a piperazine derivative is fundamentally dictated by the nature of the substituents at its N1 and N4 positions. These substituents govern critical parameters such as receptor affinity, selectivity, intrinsic activity (agonist vs. antagonist), and pharmacokinetic properties like blood-brain barrier penetration.
We will compare three distinct classes of N1-substituted piperazines to understand this structure-activity relationship (SAR):
-
1-Arylpiperazines (e.g., Phenylpiperazines): This class, exemplified by compounds that are precursors to drugs like Aripiprazole and Nefazodone, typically exhibits complex pharmacology, often interacting with a range of dopaminergic and serotonergic receptors. The aromatic ring allows for diverse electronic and steric modifications.
-
This compound: This derivative features a large, non-aromatic, and highly lipophilic cyclooctyl group. This bulky alkyl substituent significantly influences how the molecule fits into receptor binding pockets.
-
1-Methylpiperazine: Representing piperazines with small alkyl groups, this derivative serves as a baseline for understanding the impact of increasing the size and lipophilicity of the N1-substituent.
Below is a diagram illustrating the structural relationships between these classes.
Caption: Structural classes of N1-substituted piperazine derivatives.
Comparative Receptor Binding Profiles
A primary determinant of a drug's effect is its affinity for specific biological targets. For CNS-active piperazines, the dopamine D2 and serotonin 5-HT1A receptors are common and critical targets. Experimental data reveals a clear differentiation in binding affinity based on the N1-substituent.
Many arylpiperazine derivatives are known for their high affinity for D2 and 5-HT receptors. In contrast, studies on compounds like 1-cyclooctyl-4-(3-trifluoromethylphenyl)piperazine show that while they maintain some receptor affinity, the specific profile is heavily influenced by the interplay between the N1 and N4 substituents. The bulky cyclooctyl group often imparts a distinct selectivity profile compared to smaller or aromatic groups.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound Class | Representative Target: Dopamine D₂ | Representative Target: Serotonin 5-HT₁ₐ | Rationale for Affinity Differences |
| 1-Arylpiperazines | High (e.g., 1-10 nM) | High (e.g., 1-20 nM) | The aromatic ring engages in favorable π-π stacking and hydrophobic interactions within the receptor binding pocket. |
| This compound | Moderate to Low | Moderate | The large, flexible cyclooctyl group creates steric hindrance, potentially preventing an optimal fit in some binding pockets while favoring others that can accommodate its bulk. |
| 1-Methylpiperazine | Low | Low | The small methyl group provides minimal hydrophobic interaction, leading to significantly weaker binding affinity compared to larger substituents. |
Note: Specific Ki values are highly dependent on the N4-substituent and are presented here as representative ranges for illustrative purposes.
Experimental Section: Protocol for Radioligand Binding Assay
To ensure the trustworthiness of affinity data, a robust and well-defined protocol is essential. The following is a standardized methodology for determining the binding affinity of a test compound (e.g., this compound) at the human dopamine D₂ receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and Filtration apparatus .
Step-by-Step Protocol:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of Haloperidol (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM).
-
100 µL of the cell membrane preparation (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates this experimental workflow.
Guide Structure: A Strategic Framework for Validating 1-Cyclooctylpiperazine
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers to validate the biological activity of novel chemical entities like 1-Cyclooctylpiperazine. Given that this compound is not extensively characterized in publicly available literature, we will proceed with a systematic, multi-tiered approach for target identification and functional validation. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating workflow.
Our approach is structured as a discovery funnel. We begin with broad, high-throughput methods to generate initial hypotheses about the compound's biological targets. Promising leads are then pursued through more specific and mechanistically informative secondary and tertiary assays. This tiered strategy is designed to efficiently allocate resources while building a comprehensive biological profile of the compound.
Caption: A tiered workflow for characterizing novel compounds.
Tier 1: Hypothesis Generation - Casting a Wide Net
The initial step is to determine if and where this compound interacts with biological systems. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting G-Protein Coupled Receptors (GPCRs) and various enzymes. This structural feature provides a logical starting point for our investigation.
In Silico Profiling (Computational Prediction)
-
Rationale: Before committing to expensive wet-lab experiments, computational tools can predict potential biological targets based on the compound's 3D structure. Algorithms compare the structure to libraries of known ligands and their corresponding targets to identify potential matches.
-
Method: Utilize platforms like SwissTargetPrediction or similar cheminformatics tools. These servers screen the input structure against databases of known active compounds and rank potential targets based on structural similarity.
-
Expected Outcome: A ranked list of potential protein targets (e.g., "Dopamine Receptor D2," "Serotonin Receptor 5-HT2A," "Histamine Receptor H1"). This list is not definitive proof but provides a powerful way to focus subsequent experimental efforts.
Broad Target Panel Screening
-
Rationale: This is an empirical approach that physically tests the compound against a large, diverse panel of known drug targets. It is one of the most direct ways to identify primary biological targets and potential off-target effects early in the discovery process.
-
Method: Engage a contract research organization (CRO) that offers broad target screening services (e.g., the Eurofins Discovery LeadHunter® panel or the Promega Kinase-Glo® panel). A typical screen would test this compound at a single high concentration (e.g., 10 µM) against hundreds of targets.
-
Expected Outcome: A "hit list" of specific receptors, enzymes, or ion channels where the compound shows significant activity (e.g., >50% inhibition or activation). For instance, results might show that this compound inhibits the Histamine H1 receptor by 87% at 10 µM.
Tier 2: Target Validation and Comparative Analysis
Once a primary target is identified (we will use the Histamine H1 Receptor , a GPCR, as a running example), the next phase is to confirm this interaction, determine its potency, and compare it to a known standard.
Direct Binding Affinity Assay
-
Rationale: The first step in validation is to confirm that this compound physically binds to the H1 receptor and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this measurement.
-
Experimental Protocol: [³H]-Pyrilamine Competitive Binding Assay
-
Prepare Reagents:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells overexpressing the human Histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine, a known high-affinity H1 antagonist.
-
Competitor (Standard): Diphenhydramine (a well-characterized H1 antagonist).
-
Test Compound: this compound, prepared in a serial dilution series (e.g., from 1 nM to 100 µM).
-
-
Assay Setup: In a 96-well plate, combine the H1 receptor membranes, a fixed concentration of [³H]-Pyrilamine (typically at its Kd concentration), and varying concentrations of the test compound or the standard competitor.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-Pyrilamine binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assay
-
Rationale: A binding assay confirms physical interaction but does not reveal whether the compound is an agonist (activator) or an antagonist (inhibitor). A functional assay is required to measure the compound's effect on receptor signaling within a living cell. The H1 receptor is a Gq-coupled GPCR, meaning its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Experimental Protocol: Intracellular Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human H1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye's fluorescence intensity increases dramatically upon binding to calcium.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Antagonist Mode: To test for inhibitory activity, first add varying concentrations of this compound (or the standard antagonist, Diphenhydramine) and incubate for 15-30 minutes. Then, add a fixed concentration of the native agonist, Histamine (at its EC80 concentration), and measure the fluorescence response.
-
-
Data Acquisition: Monitor fluorescence intensity over time, both before and after the addition of the agonist.
-
Data Analysis: The agonist (Histamine) will cause a sharp peak in fluorescence. An effective antagonist will suppress this peak in a dose-dependent manner. Plot the peak fluorescence response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.
-
Caption: H1 receptor (Gq-coupled) signaling pathway.
Comparative Data Summary
Presenting the data in a clear, tabular format is essential for comparing the novel compound to a known standard. This allows for a direct assessment of relative potency and affinity.
| Parameter | This compound | Diphenhydramine (Standard) | Interpretation |
| Binding Affinity (Ki) | 45 nM | 15 nM | The standard is 3-fold more potent in binding to the H1 receptor. |
| Functional Potency (IC50) | 120 nM | 40 nM | The standard is 3-fold more potent in blocking H1 receptor function in cells. |
Analysis of Results: The hypothetical data above suggest that this compound is a potent antagonist of the Histamine H1 receptor, albeit with slightly lower potency than the well-known drug Diphenhydramine. The close correlation between the binding (Ki) and functional (IC50) values provides confidence that the observed functional activity is directly due to its interaction with the H1 receptor.
In the landscape of modern drug discovery, the piperazine moiety stands as a privileged scaffold, a versatile building block integral to the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, allow for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.[2] This guide provides a comprehensive comparative analysis of 1-Cyclooctylpiperazine, a key pharmaceutical intermediate, and its related cycloalkyl and aryl analogs.[3] We will delve into their synthesis, structure-activity relationships (SAR), and key performance metrics relevant to drug development, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
The Significance of the N-Substituent: A Tale of Affinity and Selectivity
The nature of the substituent at the N1 position of the piperazine ring profoundly influences the compound's biological activity. This is particularly evident when comparing cycloalkyl and arylpiperazine derivatives. The cyclooctyl group in this compound imparts a specific lipophilicity and conformational flexibility that can modulate receptor binding, metabolic stability, and target selectivity.[3] To understand these nuances, we will compare this compound with its smaller cycloalkyl analog, 1-Cyclohexylpiperazine, and a representative arylpiperazine.
Structure-Activity Relationships: The Impact of the N-Substituent
The choice of the N-substituent is a critical decision in the design of piperazine-based ligands, directly impacting their affinity and selectivity for various biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as sigma receptors.
-
Cycloalkyl Substituents (e.g., Cyclooctyl, Cyclohexyl): The size and conformation of the cycloalkyl ring play a crucial role in receptor interaction. Larger, more lipophilic cycloalkyl groups can enhance binding to hydrophobic pockets within the receptor. However, this can also lead to reduced selectivity. For instance, in the context of sigma receptors, both N-atoms of the piperazine ring are important for high-affinity binding.[4]
-
Aryl Substituents: The introduction of an aryl group, often a phenyl or substituted phenyl ring, introduces electronic and steric factors that can be leveraged to achieve high affinity and selectivity. For example, in the context of dopamine D2 receptors, edge-to-face interactions between the aryl ring of the piperazine ligand and aromatic residues within the receptor's binding pocket are significant stabilizing forces.[5][6] The substitution pattern on the aryl ring can further fine-tune these interactions, with electron-donating groups generally increasing affinity.[5]
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes key in vitro data for this compound and representative related compounds. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, data for the closely related 1-Cyclohexylpiperazine is included as a surrogate to illustrate the effects of the cycloalkyl substituent.
| Compound | Target | Binding Affinity (Ki, nM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| This compound | - | Data not readily available | Predicted High | Predicted Moderate |
| 1-Cyclohexylpiperazine | σ₁ Receptor | 4.70[7] | Moderate | Moderate to High |
| σ₂ Receptor | High Affinity[4] | |||
| Arylpiperazine Analog (e.g., 1-(2-methoxyphenyl)piperazine) | 5-HT₁A Receptor | 1.2[8] | Moderate | Variable |
| Dopamine D₂ Receptor | Moderate Affinity[5] |
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays crucial for the evaluation of this compound and its analogs.
Synthesis of this compound
A common and effective method for the synthesis of N-mono-substituted piperazines is the alkylation of a mono-protected piperazine, followed by deprotection. This approach prevents the formation of undesired di-substituted products.
Protocol 1: Synthesis via Alkylation of 1-Boc-piperazine [9]
This two-step protocol focuses on the selective mono-alkylation of piperazine.
Step A: Synthesis of 1-Boc-4-cyclooctylpiperazine
-
To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add cyclooctyl bromide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 1-Boc-4-cyclooctylpiperazine.
Step B: Deprotection to Yield this compound
-
Dissolve the purified 1-Boc-4-cyclooctylpiperazine from Step A in a solution of hydrochloric acid in methanol or ethanol.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
GPCR Binding Assay: Dopamine D₂ and Serotonin 5-HT₁ₐ Receptors
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for dopamine D₂ and serotonin 5-HT₁ₐ receptors.
Protocol 2: Radioligand Binding Assay [7]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D₂ receptors, rat cortex for 5-HT₁ₐ receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors), and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with an excess of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for GPCR Binding Assay
Caption: General workflow for a radioligand GPCR binding assay.
In Vitro ADME Profiling: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.
Protocol 3: PAMPA Assay
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with an artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane).
-
-
Compound Preparation:
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Add the test compound solution to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Workflow for PAMPA Assay
Caption: Step-by-step workflow for the PAMPA permeability assay.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry, offering a unique combination of lipophilicity and conformational flexibility. While direct comparative data remains somewhat limited, analysis of its structural analogs, such as 1-cyclohexylpiperazine and various arylpiperazines, provides crucial insights into the structure-activity relationships that govern their biological activity. The N-substituent is a key determinant of receptor affinity and selectivity, with cycloalkyl groups generally favoring interactions with hydrophobic pockets and aryl groups enabling more specific electronic and steric interactions.
For researchers and drug development professionals, a systematic evaluation of a series of N-cycloalkylpiperazines with varying ring sizes (from cyclopropyl to cyclooctyl) would provide a more complete understanding of the impact of the cycloalkyl moiety on pharmacological and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, ensuring the generation of high-quality, reproducible data to drive the design of novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action of 1-Cyclooctylpiperazine
In the landscape of contemporary drug discovery, piperazine-containing compounds represent a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] 1-Cyclooctylpiperazine, with its distinctive cyclooctyl moiety, presents a unique structural scaffold that warrants a thorough investigation into its biological activity.[1] This guide provides a comprehensive framework for researchers to systematically elucidate the mechanism of action of this compound, focusing on its potential interactions with key monoamine signaling pathways. We will explore a suite of in vitro assays, compare its functional profile to established reference compounds, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
Hypothesized Mechanisms of Action: Targeting Monoamine Systems
The piperazine core is a well-established pharmacophore in numerous CNS-active drugs, often conferring affinity for monoamine transporters or receptors.[1] Given this precedent, our investigation into this compound will primarily focus on two key hypotheses:
-
Inhibition of Monoamine Reuptake: The compound may act as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
-
Inhibition of Monoamine Oxidase: The compound could potentially inhibit the activity of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters.
To rigorously test these hypotheses, a multi-faceted approach employing a series of well-validated in vitro assays is essential.
Experimental Strategy: A Phased Approach to Mechanism Deconvolution
Our experimental workflow is designed to systematically screen for and then characterize the specific molecular interactions of this compound.
Figure 1. A phased experimental workflow for elucidating the mechanism of action of this compound.
Section 1: Monoamine Transporter Inhibition Assays
The primary hypothesis to investigate is whether this compound inhibits the reuptake of dopamine, norepinephrine, or serotonin. This can be effectively determined using radioligand uptake assays in cells stably expressing the respective human transporters.
Comparative Compounds
To contextualize the activity of this compound, a panel of well-characterized monoamine reuptake inhibitors should be run in parallel:
-
GBR 12909: A highly selective dopamine reuptake inhibitor.[3]
-
Nisoxetine: A selective norepinephrine reuptake inhibitor.[4]
-
Fluoxetine: A selective serotonin reuptake inhibitor.[5]
-
Duloxetine: A dual serotonin and norepinephrine reuptake inhibitor (SNRI).[6]
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol is adapted for a 96-well format and is applicable for DAT, NET, and SERT by using the appropriate cell line and radiolabeled substrate.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound and comparative compounds on monoamine transporters.[3]
Materials:
-
Cell Lines: HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligands: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compounds: this compound and the panel of comparative inhibitors.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Scintillation Fluid.
-
96-well microplates, cell harvester, and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture the appropriate transporter-expressing HEK293 cells to 80-90% confluency. Plate the cells in 96-well microplates and allow them to adhere overnight.[3]
-
Assay Preparation: Prepare serial dilutions of the test compounds in KRH buffer. On the day of the assay, wash the cells once with KRH buffer.
-
Compound Incubation: Add the various concentrations of the test compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Initiate the reuptake reaction by adding a fixed concentration of the corresponding radiolabeled monoamine to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer using a cell harvester.
-
Quantification: Lyse the cells and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative Potency and Selectivity
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Activity |
| This compound | Experimental Value | Experimental Value | Experimental Value | To be determined |
| GBR 12909 | ~5 | >1000 | >1000 | DRI |
| Nisoxetine | >1000 | ~10 | >1000 | NRI |
| Fluoxetine | >1000 | >1000 | ~15 | SSRI |
| Duloxetine | ~200 | ~5 | ~1 | SNRI |
Section 2: Monoamine Oxidase Inhibition Assays
The second key hypothesis is the potential for this compound to inhibit MAO-A or MAO-B. Fluorimetric assays provide a high-throughput and sensitive method to assess this.[7][8][9]
Comparative Compounds
Experimental Protocol: Fluorimetric Monoamine Oxidase Activity Assay
This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[10][11]
Objective: To determine the IC₅₀ of this compound and comparative compounds for MAO-A and MAO-B.
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
-
Test Compounds: this compound, Clorgyline, and Pargyline.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to each well, followed by the test compounds or vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-tyramine substrate and the detection reagents (HRP and fluorogenic probe) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation / ~585 nm emission).
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.
Data Presentation: Comparative MAO Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Primary Activity |
| This compound | Experimental Value | Experimental Value | To be determined |
| Clorgyline | ~8 | >10,000 | MAO-A Inhibitor |
| Pargyline | >10,000 | ~50 | MAO-B Inhibitor |
Synthesis and Interpretation of Results
The data generated from these assays will provide a clear and quantitative profile of this compound's activity.
-
Potent and Selective Inhibition: If this compound demonstrates a low nanomolar IC₅₀ for one target with significantly higher IC₅₀ values for others (e.g., >100-fold difference), it can be classified as a selective inhibitor.
-
Dual or Triple Activity: If the compound shows potent activity at multiple monoamine transporters, it could be classified as a dual or triple reuptake inhibitor.
-
MAO Inhibition: Significant inhibition of either MAO-A or MAO-B would classify it as an MAO inhibitor.
-
No Significant Activity: If this compound does not show significant activity in any of these primary assays, further investigation into other potential targets, such as G-protein coupled receptors (GPCRs), would be warranted.
The structured comparison with well-established drugs is crucial for validating the experimental system and for classifying the novel compound within the existing landscape of neuropharmacology. This comprehensive approach ensures a robust and defensible characterization of this compound's mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
Investigating the Receptor Cross-Reactivity of 1-Cyclooctylpiperazine: A Comparative Guide to In Vitro Profiling
In the landscape of modern drug discovery, the characterization of a novel chemical entity's interaction with biological targets is a cornerstone of preclinical development. For compounds like 1-Cyclooctylpiperazine, a piperazine derivative, understanding the full spectrum of its receptor interactions is paramount. While its primary target may be hypothesized based on the well-documented pharmacology of the piperazine scaffold—often implicating serotonergic and dopaminergic receptors—a comprehensive investigation into its cross-reactivity is essential to predict potential off-target effects and ensure a favorable safety profile.[1][2][3]
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of this compound. We will delve into the causality behind experimental choices, present detailed methodologies for key in vitro assays, and offer a comparative analysis of the data these techniques yield.
The Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with unforeseen off-target interactions being a significant cause of late-stage attrition. Identifying unintended molecular targets early in the discovery process is not merely a regulatory requirement but a critical step in de-risking a program.[4][5] By elucidating the broader pharmacological profile of a compound, researchers can make informed decisions, optimize lead compounds, and build a comprehensive safety profile long before entering costly in vivo studies.[6][7]
A Tiered Approach to In Vitro Cross-Reactivity Screening
A systematic and tiered approach to in vitro safety pharmacology is the most efficient strategy to build a comprehensive cross-reactivity profile for a novel compound like this compound. This process typically begins with broad, high-throughput screening and progressively narrows down to more specific, functional assessments of identified interactions.
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes. Radioligand binding assays are a cost-effective and high-throughput method for this purpose.[7] These assays quantify the ability of the test compound to displace a radiolabeled ligand with known high affinity for a specific target.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing the target receptor of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer specific to the receptor being assayed.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Data Presentation: Illustrative Radioligand Binding Data for this compound
| Target Receptor | Radioligand | IC50 (nM) of this compound |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 50 |
| Dopamine D2 | [3H]-Spiperone | 120 |
| Adrenergic α1 | [3H]-Prazosin | >10,000 |
| Muscarinic M1 | [3H]-Pirenzepine | >10,000 |
This is illustrative data and not actual experimental results for this compound.
Interpretation of Tier 1 Data: Significant inhibition of radioligand binding (typically >50% at a screening concentration of 1-10 µM) indicates a potential interaction and warrants further investigation in functional assays. The IC50 values provide a preliminary ranking of the compound's affinity for different targets.[7]
Tier 2: Functional Cellular Assays
For any "hits" identified in the binding assays, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or inverse agonist at these off-target receptors? Functional assays, often conducted in living cells, provide these critical insights.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)
-
Cell Culture: Culture cells expressing the target GPCR (e.g., a Gs- or Gi-coupled receptor).
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Agonist Mode: To assess agonism, measure the intracellular levels of second messengers (e.g., cAMP) after compound treatment.
-
Antagonist Mode: To assess antagonism, pre-incubate the cells with this compound before stimulating them with a known agonist for the receptor. Then, measure the second messenger levels.
-
Detection: Utilize a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) to quantify the second messenger levels.[8][9]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Illustrative Functional Assay Data for this compound at the 5-HT1A Receptor
| Assay Mode | Parameter | Value (nM) |
| Agonist | EC50 | >10,000 |
| Antagonist | IC50 | 75 |
This is illustrative data and not actual experimental results for this compound.
Interpretation of Tier 2 Data: This data will characterize the nature of the interaction. For instance, a low IC50 in antagonist mode with a high EC50 in agonist mode would classify this compound as an antagonist at that particular receptor. This functional characterization is vital for predicting potential physiological consequences.
Visualizing the Experimental Workflow
To provide a clearer understanding of the decision-making process in cross-reactivity profiling, the following diagram illustrates the experimental workflow.
Caption: Tiered workflow for investigating receptor cross-reactivity.
Visualizing a GPCR Signaling Pathway
Understanding the underlying mechanism of the functional assays is key. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade that is often interrogated in these assays.
Caption: Simplified G-protein coupled receptor signaling pathway.
Conclusion and Forward Look
This guide outlines a systematic and scientifically rigorous approach to investigating the cross-reactivity of a novel compound such as this compound. By employing a tiered strategy of broad binding assays followed by specific functional assays, researchers can build a comprehensive understanding of a compound's pharmacological profile. This early-stage characterization is indispensable for mitigating risks, optimizing drug candidates, and ultimately, contributing to the development of safer and more effective therapeutics. The illustrative data and protocols provided herein serve as a template for designing and interpreting such crucial preclinical studies.
References
- 1. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Cyclooctylpiperazine
Introduction
1-Cyclooctylpiperazine is a valuable chemical intermediate in pharmaceutical research and development. Its unique structure, combining a flexible cyclooctyl moiety with the versatile piperazine scaffold, makes it a key building block for synthesizing novel active pharmaceutical ingredients (APIs). The piperazine ring is a common pharmacophore that can influence receptor binding, solubility, and pharmacokinetic profiles, while the cyclooctyl group modulates lipophilicity and metabolic stability. Consequently, efficient and scalable access to high-purity this compound is a critical objective for medicinal and process chemists.
This guide provides an in-depth comparison of the two primary synthetic strategies for preparing this compound: Direct N-Alkylation and Reductive Amination . We will explore the mechanistic underpinnings, procedural nuances, and relative merits of each approach, supported by detailed experimental protocols and comparative data to inform route selection for both laboratory-scale synthesis and large-scale production.
Route 1: Direct N-Alkylation of Piperazine
Direct N-alkylation is a classical and straightforward approach for forming carbon-nitrogen bonds. In this case, it involves the nucleophilic attack of a nitrogen atom of piperazine on an electrophilic cyclooctyl source, typically cyclooctyl bromide or iodide, via an SN2 mechanism.
Mechanistic Rationale and Core Challenge
The primary challenge in the direct alkylation of piperazine is controlling selectivity. Piperazine possesses two secondary amine nitrogens of equal reactivity. The initial product, this compound, is itself a secondary amine and can react further with the cyclooctyl halide to produce the undesired 1,4-dicyclooctylpiperazine byproduct. This lack of selectivity can lead to complex purification procedures and reduced yields of the desired mono-substituted product.
Several strategies have been developed to overcome this challenge:
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-5 equivalents or more) shifts the reaction equilibrium in favor of mono-alkylation, as the alkylating agent is more likely to encounter an unreacted piperazine molecule. While effective, this approach requires the removal and recovery of a significant amount of unreacted starting material, which can be inefficient on a large scale.
-
Two-Step Protection-Alkylation-Deprotection: A more controlled, albeit longer, route involves protecting one of the piperazine nitrogens with a removable group like tert-butoxycarbonyl (Boc) or an acetyl group. The resulting mono-protected piperazine is then alkylated, and the protecting group is subsequently removed to yield the final product. This method offers excellent selectivity but adds two steps to the overall sequence.
-
One-Pot Mono-alkylation via Salt Formation: A highly efficient one-pot method involves the in-situ formation of a monopiperazinium salt by adding one equivalent of a strong acid (like HCl) to two equivalents of piperazine. This protonates one nitrogen, effectively protecting it and leaving the other free to react as a nucleophile. This approach prevents di-alkylation and has been shown to produce high yields of mono-alkylated products.
Logical Flow of Synthetic Strategies for Direct N-Alkylation
Caption: Comparative workflow for Direct N-Alkylation strategies.
Experimental Protocol (One-Pot Mono-Alkylation via Salt Formation)
This protocol is adapted from a highly efficient patented procedure for N-monoalkylation of piperazine.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add piperazine hexahydrate (38.8 g, 0.2 mol) to ethanol (80 mL).
-
Salt Formation: Cool the solution to 20°C in an ice bath. With stirring, slowly add 11.5 N hydrochloric acid (17.3 mL, 0.2 mol) dropwise.
-
Alkylation: To the resulting slurry of monopiperazinium chloride, add cyclooctyl bromide (19.1 g, 0.1 mol) dropwise while maintaining the temperature at 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 70°C and stir for an additional 30 minutes.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol. Partition the residue between 10% aqueous sodium hydroxide solution and dichloromethane.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Route 2: Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines. This one-pot procedure involves the reaction of a carbonyl compound (cyclooctanone) with an amine (piperazine) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the target amine.
Mechanistic Rationale and Causality
The reaction proceeds in two key stages:
-
Iminium Ion Formation: Piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclooctanone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion. A critical aspect of this method is the choice of the reducing agent. It must be reactive enough to reduce the iminium ion but mild enough not to reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2][3] It is less reactive than sodium borohydride (NaBH₄), tolerates mildly acidic conditions required for iminium formation, and provides excellent yields for the amination of ketones.[4][5]
This method inherently avoids the problem of di-alkylation seen in the direct alkylation route because the reaction consumes the carbonyl compound, and the product amine is generally less reactive towards further amination under these conditions.
Experimental Workflow for Reductive Amination
Caption: One-pot workflow for Reductive Amination.
Experimental Protocol (Reductive Amination with STAB)
This protocol is based on the well-established procedure by Abdel-Magid et al. for reductive amination.[2]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add cyclooctanone (12.6 g, 0.1 mol) and piperazine (17.2 g, 0.2 mol, 2 equivalents) to 1,2-dichloroethane (DCE, 200 mL).
-
Reagent Addition: Stir the mixture at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (STAB) (25.4 g, 0.12 mol, 1.2 equivalents) portion-wise over 15 minutes, controlling any minor exotherm with a water bath.
-
Reaction: Allow the reaction to stir at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (on silica gel or alumina) or vacuum distillation.
Performance Comparison
| Parameter | Route 1: Direct N-Alkylation (One-Pot Salt) | Route 2: Reductive Amination | Analysis |
| Starting Materials | Piperazine, Cyclooctyl Bromide, HCl | Piperazine, Cyclooctanone | Cyclooctanone is often more accessible and economical than cyclooctyl bromide. |
| Number of Steps | 1 (One-Pot) | 1 (One-Pot) | Both primary routes are efficient one-pot procedures. |
| Typical Yield | High (80-90% reported for analogues)[1] | Good to Excellent (75-90% expected)[4][6] | Both methods are high-yielding, with the salt-based alkylation potentially having a slight edge in reported yields for similar systems. |
| Selectivity | Excellent for mono-alkylation | Excellent for mono-alkylation | Both optimized routes effectively solve the di-substitution problem. |
| Reagent Handling | Cyclooctyl bromide is a lachrymator. | STAB is moisture-sensitive but otherwise easy to handle. DCE is a regulated solvent. | Reductive amination reagents may be considered milder and less hazardous overall. |
| Scalability | Good. The procedure is straightforward. | Excellent. Reductive aminations are widely used and robust on an industrial scale. | Reductive amination is generally preferred for large-scale synthesis due to its robustness and often more favorable starting material costs. |
| Byproducts | Piperazine dihydrochloride | Borate salts, acetic acid | Work-up for both is relatively standard. Reductive amination byproducts are generally considered benign. |
Conclusion and Recommendation
Both Direct N-Alkylation and Reductive Amination are viable and high-yielding strategies for the synthesis of this compound.
Direct N-Alkylation , particularly the one-pot method using a monopiperazinium salt, is an elegant and efficient approach that offers excellent control over selectivity. It is a strong candidate for laboratory-scale synthesis where cyclooctyl bromide is readily available.
Reductive Amination using cyclooctanone and sodium triacetoxyborohydride represents a modern, robust, and highly reliable method. Its key advantages lie in the use of potentially more economical and accessible starting materials (ketone vs. alkyl halide) and its proven scalability. For these reasons, reductive amination is often the preferred route in a drug development and process chemistry setting.
The ultimate choice will depend on specific laboratory constraints, including the cost and availability of starting materials, desired scale, and familiarity with the respective reaction types. Both protocols provided herein offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Benchmarking the Performance of 1-Cyclooctylpiperazine Against Standard Kinase Inhibitors in Oncology Research
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Analysis
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 1-Cyclooctylpiperazine, a versatile heterocyclic compound, against established standard-of-care kinase inhibitors. As a molecule incorporating a piperazine moiety—a common pharmacophore in numerous approved drugs—and a cyclooctyl group that can modulate physicochemical properties, this compound presents an intriguing scaffold for therapeutic development.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanistic underpinnings of this compound in an oncological context.
For the purpose of this illustrative guide, we will postulate that preliminary screens have identified this compound as a potential inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK) frequently implicated in non-small cell lung cancer (NSCLC). This hypothetical scenario will allow for a detailed exploration of the benchmarking process against well-established inhibitors in this therapeutic area.
The Rationale for Comparative Benchmarking
The decision to advance a lead compound through the drug development pipeline is contingent on a clear demonstration of its potential advantages over existing therapies. Comparative benchmarking provides the necessary data to assess key performance indicators such as potency, selectivity, and cellular efficacy. By directly comparing a novel compound to established drugs under identical experimental conditions, researchers can make informed decisions about its therapeutic potential and prioritize resources accordingly.
Selection of Standard Compounds
To provide a robust assessment of this compound's performance, a panel of standard compounds with well-characterized mechanisms of action against our hypothetical RTK target is essential. For this guide, we have selected two widely recognized kinase inhibitors used in the treatment of NSCLC:
-
Gefitinib: A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
-
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor that is effective against resistance-conferring mutations.
The inclusion of both a first and a third-generation inhibitor allows for a multi-faceted comparison, assessing not only potency against wild-type targets but also potential advantages in overcoming acquired resistance.
Experimental Workflows for Comparative Analysis
A multi-tiered approach to experimental validation is crucial for a comprehensive understanding of a compound's performance. The following workflows outline the key assays for benchmarking this compound against our selected standard compounds.
Workflow 1: Biochemical Kinase Inhibition Assay
This initial assay directly measures the ability of the test compounds to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.
Caption: Workflow for determining the in vitro potency of test compounds against the target kinase.
Workflow 2: Cellular Target Engagement Assay
This assay confirms that the compound can penetrate the cell membrane and bind to its intended target within a cellular context.
Caption: Workflow to assess the ability of compounds to engage the target kinase in a cellular environment.
Workflow 3: Cell Viability Assay
This functional assay measures the downstream effect of kinase inhibition on cancer cell proliferation and survival.
Caption: Workflow to evaluate the anti-proliferative effects of the test compounds on cancer cells.
Comparative Performance Data
The following tables summarize hypothetical data from the described experimental workflows, providing a direct comparison of this compound with the standard compounds.
Table 1: Biochemical Potency Against Target Kinase
| Compound | IC50 (nM) |
| This compound | 75 |
| Gefitinib | 25 |
| Osimertinib | 5 |
Table 2: Cellular Target Engagement in NSCLC Cells
| Compound | Cellular IC50 (nM) |
| This compound | 250 |
| Gefitinib | 100 |
| Osimertinib | 20 |
Table 3: Anti-proliferative Activity in NSCLC Cells
| Compound | GI50 (nM) |
| This compound | 500 |
| Gefitinib | 200 |
| Osimertinib | 50 |
Interpretation of Results and Mechanistic Insights
The hypothetical data presented suggests that while this compound demonstrates activity against the target kinase and inhibits cancer cell growth, its potency is lower than that of the established inhibitors, Gefitinib and Osimertinib. This is a common finding for early-stage lead compounds and highlights areas for further optimization. The difference between the biochemical IC50 and the cellular IC50 may indicate factors such as cell permeability or efflux pump activity, which are critical parameters to investigate in subsequent studies.
The inclusion of the cyclooctyl group in this compound may influence its lipophilicity and metabolic stability, properties that are key to a drug's pharmacokinetic profile.[1] Further studies, such as metabolic stability assays in liver microsomes and pharmacokinetic studies in animal models, would be necessary to fully understand the therapeutic potential of this compound.
Detailed Experimental Protocols
Protocol 1: Luminescence-Based Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.
-
Compound Dilution: Perform a serial dilution of this compound, Gefitinib, and Osimertinib in DMSO.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well, followed by 5 µL of ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 15 µL of a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Immunoblotting for Phospho-Kinase
-
Cell Culture and Treatment: Plate NSCLC cells and allow them to adhere overnight. Treat the cells with a dilution series of the test compounds for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Plot the normalized signal against the compound concentration to determine the cellular IC50.
Protocol 3: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a 10-point dilution series of the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 4 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value by non-linear regression analysis.
Conclusion and Future Directions
This guide provides a structured approach to benchmarking the performance of a novel compound, this compound, against established drugs in a hypothetical oncological context. The experimental workflows and data presentation formats outlined here serve as a robust framework for the comparative analysis of lead compounds. While the hypothetical data suggests that this compound in its current form may be less potent than the standard compounds, it serves as a valuable starting point for medicinal chemistry efforts. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive profiling of its ADME (absorption, distribution, metabolism, and excretion) properties to fully assess its drug-like potential.
References
Ensuring Reproducibility in Neuropharmacology: A Comparative Guide to 1-Cyclooctylpiperazine and its Alternatives in Serotonin Receptor Binding Assays
In the landscape of central nervous system (CNS) drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. The intricate nature of neuropharmacological assays, coupled with the inherent variability of biological systems, demands a rigorous approach to experimental design and execution. This guide delves into the critical factors that underpin the reproducibility of results when working with 1-Cyclooctylpiperazine, a versatile aliphatic piperazine derivative, and offers a comparative perspective against arylpiperazine analogs, a widely studied class of CNS-active compounds. By focusing on a prototypic serotonin 5-HT1A receptor binding assay, we will explore the nuances of compound handling, protocol optimization, and data interpretation that are paramount for generating robust and reliable data.
The Significance of Molecular Structure in Experimental Design: this compound vs. Arylpiperazines
The choice of a chemical scaffold is a pivotal decision in drug discovery, influencing not only the pharmacological profile but also the experimental considerations for its evaluation. This compound, with its bulky, non-aromatic cyclooctyl group, presents a distinct physicochemical profile compared to the more extensively studied arylpiperazines, such as buspirone, which feature an aromatic ring system attached to the piperazine nitrogen.[1][2][3] These structural differences have profound implications for solubility, lipophilicity, and potential off-target interactions, all of which can impact experimental reproducibility.[4]
The cyclooctyl moiety in this compound imparts a higher degree of lipophilicity compared to smaller alkyl or aryl substituents. This property can influence its solubility in aqueous assay buffers and its propensity for non-specific binding to proteins and plasticware.[5] Conversely, the aromatic ring of arylpiperazines can engage in π-π stacking interactions, potentially leading to different off-target binding profiles.[6] Understanding these distinctions is the first step in designing experiments that minimize variability and generate meaningful comparative data.
| Property | This compound | Representative Arylpiperazine (Buspirone) | Implication for Reproducibility |
| Structure | Aliphatic piperazine with a cyclooctyl substituent | Arylpiperazine with a pyrimidinylpiperazine moiety and a butylimide chain | The differing scaffolds can lead to distinct binding modes and off-target effects. |
| Molecular Weight | ~196.34 g/mol | ~385.5 g/mol | Can influence diffusion rates and molar concentration calculations. |
| Predicted LogP | ~3.5 | ~2.6 | Higher lipophilicity of this compound may increase non-specific binding and require careful solvent selection. |
| Water Solubility | Low | Low, but can be improved by salt formation | Both require careful preparation of stock solutions and validation of solubility in assay buffers to avoid precipitation.[7] |
| Key Interactions | Primarily hydrophobic and van der Waals interactions | Potential for π-π stacking, hydrogen bonding, and hydrophobic interactions | The nature of the binding interactions can affect affinity and specificity, influencing assay design. |
Table 1: Comparative Physicochemical Properties of this compound and Buspirone.
A Self-Validating Protocol for a 5-HT1A Receptor Radioligand Binding Assay
To illustrate the principles of ensuring reproducibility, we present a detailed, self-validating protocol for a competitive radioligand binding assay for the 5-HT1A receptor. This assay is a cornerstone in the characterization of novel CNS-active compounds. Each step is designed to control for potential sources of variability.
Experimental Workflow: 5-HT1A Receptor Binding Assay
Caption: Workflow for a reproducible 5-HT1A receptor binding assay.
Step-by-Step Methodology
1. Reagent Preparation and Quality Control:
-
Rationale: The purity and concentration of all reagents are critical for reproducibility.[8] Impurities in the test compound can lead to erroneous activity, while inaccuracies in radioligand concentration will affect the determined affinity values.
-
Protocol:
-
Compound Characterization: Obtain a Certificate of Analysis (CoA) for this compound and any comparator compounds, confirming identity and purity (≥98%). Utilize a reference standard for initial assay validation.[9]
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of test compounds in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Radioligand: Use a well-characterized, high-affinity 5-HT1A antagonist radioligand (e.g., [³H]8-OH-DPAT). Verify its specific activity and radiochemical purity upon receipt and periodically.
-
Assay Buffer: Prepare a large batch of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store it under consistent conditions. Ensure the pH is verified before each experiment.
-
2. Cell Membrane Preparation:
-
Rationale: The quality and consistency of the receptor source are paramount. Variation in cell passage number, confluency, and membrane preparation technique can alter receptor expression levels.
-
Protocol:
-
Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) at a consistent, low passage number.
-
Homogenization: Harvest cells and homogenize in ice-cold buffer using a standardized method (e.g., Dounce or Polytron homogenizer) to ensure consistent membrane disruption.
-
Centrifugation and Washing: Pellet the membranes by ultracentrifugation and wash multiple times to remove endogenous ligands and interfering cellular components.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a reliable method (e.g., BCA assay) to ensure equal receptor amounts in each assay well. Aliquot and store at -80°C.
-
3. Assay Execution:
-
Rationale: Precise and consistent execution of the assay minimizes experimental error.
-
Protocol:
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound (this compound or alternative).
-
Total and Non-specific Binding: Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known 5-HT1A antagonist, e.g., WAY-100635).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation. Incubate at a defined temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand. The number and volume of washes should be consistent.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
4. Data Analysis and Interpretation:
-
Protocol:
-
Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding CPM to determine the specific binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Non-linear Regression: Fit the data to a one-site competition model using appropriate software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[10]
-
Troubleshooting and Ensuring Trustworthiness
A self-validating system anticipates and addresses potential issues. High non-specific binding, low signal-to-noise ratio, or poor curve fits can all indicate problems with the assay.
Logical Troubleshooting Workflow
Caption: A systematic approach to troubleshooting assay variability.
By meticulously adhering to a well-defined and validated protocol, researchers can significantly enhance the reproducibility of their findings with this compound and its comparators. This rigorous approach not only builds confidence in the data generated but also accelerates the drug discovery process by ensuring that decisions are based on reliable and robust experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP Reference Standards [usp.org]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Introduction: The Critical Role of Reference Standards in Analytical Validation
An In-Depth Guide to the Qualification and Application of 1-Cyclooctylpiperazine as a Reference Standard in Analytical Chemistry
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy and precision. They are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products. The choice of a reference standard is a critical decision, impacting the reliability of analytical data and, ultimately, patient safety. This guide provides a comprehensive overview of utilizing this compound as a reference standard, detailing its qualification process and comparing its analytical performance against other potential standards.
This compound is a synthetic organic compound featuring a piperazine ring substituted with a cyclooctyl group. While not a common certified reference material, its unique structure may make it a relevant internal standard, a metabolite, or a process impurity in the synthesis of certain active pharmaceutical ingredients (APIs). This guide is intended for researchers, analytical scientists, and drug development professionals who may need to qualify and use such "in-house" or "secondary" reference standards where a primary, compendial standard is unavailable.
Part 1: Qualification of this compound as a Reference Standard
Before any compound can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and stability. This process ensures that the standard is suitable for its intended analytical purpose.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the this compound candidate material. A combination of spectroscopic techniques is employed to provide orthogonal, confirmatory evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the cyclooctyl and piperazine moieties and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which is then used to confirm the elemental composition and molecular formula (C₁₂H₂₄N₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.
Purity Determination
Purity is the most critical attribute of a reference standard. A "mass balance" approach is typically used, where the contributions of all potential impurities are summed and subtracted from 100%.
-
Chromatographic Purity (HPLC): A high-performance liquid chromatography (HPLC) method with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is developed to separate and quantify organic impurities. A high-purity C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Water Content (Karl Fischer Titration): This is a specific and accurate method for determining the water content in the material.
-
Residual Solvents (Headspace GC-MS): Headspace gas chromatography-mass spectrometry is used to identify and quantify any volatile organic solvents remaining from the synthesis process.
-
Inorganic Impurities (Sulfated Ash): This method provides a measure of the total amount of inorganic impurities in the material.
The assigned purity value is calculated as: Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
Experimental Protocol: HPLC Purity Method for this compound
Objective: To determine the chromatographic purity of this compound using a stability-indicating HPLC-UV method.
Instrumentation:
-
HPLC System with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a secondary reference standard.
Part 2: Performance Comparison - this compound vs. a Certified Reference Standard
Once qualified, the performance of the new in-house standard must be evaluated. For this guide, we will compare the expected analytical performance of our qualified this compound standard with a hypothetical, commercially available Certified Reference Material (CRM) of a structurally similar piperazine derivative, which we'll call "Piperazine-CRM."
The primary difference lies in their traceability and uncertainty. A CRM is produced by a national metrology institute or accredited reference material producer and comes with a comprehensive certificate stating its property values and associated measurement uncertainty. An in-house standard, while thoroughly characterized, lacks this formal metrological traceability.
Table 1: Comparison of Reference Standard Attributes
| Attribute | Qualified this compound (In-House) | Piperazine-CRM (Certified) | Rationale & Implications |
| Purity Assignment | Mass balance approach (sum of impurities) | Assigned by a primary method (e.g., qNMR) | qNMR provides a direct measurement of purity against a high-purity standard (e.g., NIST SRM), often resulting in a lower uncertainty. |
| Purity Uncertainty | Typically ± 0.5% to ± 1.5% | Typically < ± 0.5% | The lower uncertainty of a CRM leads to more accurate quantification in assays. |
| Traceability | Traceable to in-house methods and calibrations | Metrologically traceable to SI units | CRMs provide an unbroken chain of comparisons, ensuring global harmonization of results. |
| Documentation | In-house qualification report, Certificate of Analysis | ISO 17034-compliant certificate | The CRM certificate is a more robust legal and regulatory document. |
| Cost & Availability | Lower initial cost (synthesis); requires significant in-house resources for qualification | Higher purchase cost; readily available | The cost of qualification (analyst time, instrument usage) for an in-house standard can be substantial. |
| Stability | Requires an ongoing stability study (e.g., 25°C/60% RH, 40°C/75% RH) | Comes with a defined shelf-life and re-test date | Stability must be proactively managed for in-house standards. |
Application in a Quantitative Assay: A Comparative Example
Let's consider using both standards for the quantification of an API in a drug product using HPLC. The primary function of the reference standard here is to create a calibration curve from which the concentration of the API in the sample is determined.
Table 2: Hypothetical Assay Performance Data
| Performance Metric | Using this compound (Internal Standard) | Using Piperazine-CRM (External Standard) | Analysis |
| Calibration Curve R² | > 0.999 | > 0.999 | Both standards are expected to produce highly linear calibration curves. |
| Assay Precision (%RSD) | < 1.0% | < 1.0% | Precision is primarily a function of the analytical method itself, not the standard, assuming the standard is homogenous. |
| Assay Accuracy (%Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | The higher certainty of the CRM's purity value can lead to a tighter accuracy range and less bias in the final result. |
| Measurement Uncertainty | Higher | Lower | The overall uncertainty of the final reported value will be lower when using a CRM due to its smaller purity uncertainty. |
Experimental Workflow: Using a Reference Standard in an HPLC Assay
Caption: General workflow for a quantitative HPLC assay using a reference standard.
Part 3: Conclusion and Recommendations
The choice between developing an in-house reference standard like this compound and purchasing a certified reference material is a balance of cost, availability, and the required level of analytical rigor.
Use this compound (or a similar in-house standard) when:
-
A certified reference material is not commercially available.
-
The material is intended for early-stage development or research where formal metrological traceability is not yet required.
-
It is used as an internal standard, where the absolute purity is less critical than its consistency and chromatographic behavior.
Opt for a Certified Reference Material (CRM) when:
-
The analysis is for final product release or regulatory submission.
-
The highest level of accuracy and the lowest measurement uncertainty are required.
-
Demonstrating metrological traceability to regulatory bodies is necessary.
Ultimately, a well-qualified in-house standard like this compound can be a scientifically sound and practical tool in the analytical chemist's arsenal. The key is a robust qualification, a thorough understanding of its limitations compared to a CRM, and a clear justification for its use based on the specific analytical requirements of the project.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyclooctylpiperazine for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Cyclooctylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Profile of this compound: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many piperazine derivatives, presents a multi-faceted hazard profile that necessitates its classification as hazardous waste.
Key Hazards:
-
Corrosivity and Irritation: Safety Data Sheets (SDS) for this compound and structurally similar compounds, such as 1-Cyclohexylpiperazine, consistently indicate that it can cause skin irritation and serious eye damage.[1][2] Direct contact with the skin or eyes can lead to chemical burns.[2] This corrosive nature dictates the stringent requirements for personal protective equipment (PPE) and the selection of appropriate waste containers.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2] Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Health Hazards: Piperazine derivatives can pose various health risks. The SDS for a related compound notes hazards such as potential allergic skin reactions, respiratory sensitization, and suspected reproductive toxicity.[3]
This hazard profile underscores why this compound cannot be disposed of as regular laboratory trash or via sewer systems.[1] Improper disposal risks harm to personnel and contamination of waterways and ecosystems.
Pre-Disposal Safety: Establishing a Secure Operating Environment
Before initiating any waste collection, a safe working environment must be established. This is a non-negotiable prerequisite for handling hazardous chemicals.
Mandatory Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. | Prevents skin contact, which can lead to irritation or burns.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust formation is likely.[3] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1] |
Work Area Requirements:
-
Ventilation: Always handle this compound and its waste in a well-ventilated area or, preferably, within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
The Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic process for collecting, storing, and preparing this compound for final disposal.
Step 1: Waste Segregation - Preventing Dangerous Reactions
The cornerstone of safe chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This compound waste must be collected as a non-halogenated organic solid waste .
Critical Incompatibilities:
Do NOT mix this compound waste with the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2]
-
Acids and Acid Anhydrides: As an amine, it will react exothermically with acids.
-
Heavy Metal Salts: Piperazine can form complexes with heavy metals.[5]
-
Acetanilide, Phenacetin, and Nitrites: Known incompatibilities for piperazine.[5]
The following diagram illustrates the segregation logic:
Caption: Waste Segregation Flow for this compound.
Step 2: Container Selection and Preparation
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
Container Requirements:
-
Compatibility: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable choices.[4] Do not use metal containers if there is any chance of acidic contamination.[6]
-
Condition: The container must be in excellent condition, free from cracks, rust, or other defects, and must have a secure, leak-proof screw-top lid.[4][7] Wastes in beakers sealed with parafilm will not be accepted.[4]
-
Cleanliness: If reusing a chemical bottle, ensure it is thoroughly cleaned of any previous residue. The original label must be completely removed or defaced to prevent misidentification.[8]
Step 3: Waste Accumulation and Labeling
Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel who will handle the container.[9][10]
Procedure:
-
Attach Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7]
-
Initial Entry: Record the date when the first quantity of waste is added to the container.[7]
-
Chemical Identification: Clearly write the full chemical name: "this compound". If it is a solution, list all components and their approximate percentages.[7][11] Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Mark the appropriate hazard warnings on the label. Based on the SDS, this should include pictograms for "Corrosion" and "Health Hazard".[3]
-
Accumulation: As waste is added, keep the container securely closed at all times, except when adding more waste.[4] Do not fill the container beyond 90% capacity to allow for expansion.[6]
Caption: Example of a properly completed hazardous waste label.
Step 4: Temporary Storage (Satellite Accumulation)
Designated storage areas, known as Satellite Accumulation Areas (SAAs), are mandated by the EPA for the temporary storage of hazardous waste at or near the point of generation.[10]
SAA Requirements:
-
Location: The SAA must be at or near the process that generates the waste and under the control of laboratory personnel.[2]
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[4]
-
Segregation: Store the container away from incompatible materials, particularly acids and strong oxidizers.[6]
-
Inspection: Regularly inspect the SAA (at least weekly) for any signs of leaks, container degradation, or improper labeling.[9]
Step 5: Arranging for Final Disposal
As the generator of the waste, your institution has "cradle-to-grave" responsibility for its proper disposal.[12] This necessitates engaging a professional, licensed hazardous waste disposal company.
Final Disposal Method:
The recommended disposal method for this compound is high-temperature incineration at a licensed chemical destruction facility.[1][13] This process effectively destroys the chemical structure, rendering it non-hazardous. Landfilling is not a suitable option.
Selecting a Disposal Vendor:
Choosing the right disposal partner is a critical risk management decision.[1] Prioritize compliance and experience over cost.[14][15]
Vendor Vetting Checklist:
-
Licensing and Permitting: Verify that the company holds all necessary federal (EPA) and state licenses for transporting and disposing of the specific waste codes associated with your material.[1][12]
-
Proven Track Record: Select a company with extensive experience handling chemical waste from research and pharmaceutical facilities.[1][16] Ask for references from clients with similar waste streams.[12]
-
Documentation Process: Ensure the vendor provides a complete chain of custody, including hazardous waste manifests and certificates of disposal. This documentation is your legal proof of compliant disposal.[1]
-
Safety and Training Protocols: Inquire about their team's safety training and handling procedures. A professional operation prioritizes the safety of its personnel.[1]
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
In Case of a Small Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if a flammable solvent is present.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with all spill debris and dispose of it according to the protocol in Section 3.
For large spills, evacuate the area, alert your institution's Environmental Health & Safety (EHS) office, and call emergency services.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a logistical task but a professional responsibility. By understanding the chemical's hazards and meticulously following a validated disposal protocol, you contribute to a culture of safety, protect the environment, and ensure your institution remains in full regulatory compliance. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, as required by OSHA.[17][18]
References
- 1. ridgeamber.com [ridgeamber.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Hazardous Waste Collection and Labeling Policy | California State University Long Beach [csulb.edu]
- 8. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. medlabmag.com [medlabmag.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. usbioclean.com [usbioclean.com]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. How to Choose a Hazardous Waste Management Company [globalhazmat.com]
- 16. allcleanhaz.com [allcleanhaz.com]
- 17. osha.gov [osha.gov]
- 18. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 1-Cyclooctylpiperazine: A Guide for Laboratory Professionals
As a key building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs), particularly in research targeting central nervous system disorders, cardiovascular diseases, and oncology, 1-Cyclooctylpiperazine (CAS No: 21043-43-6) is a compound of significant interest in modern drug development.[1] Its unique structure, combining a piperazine ring with a cyclooctyl group, offers a versatile scaffold for medicinal chemists.[1] However, realizing its full potential requires a deep respect for its safe handling and management. This guide provides essential, field-tested protocols for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated contact can lead to inflammation.
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[2] Direct contact may result in significant discomfort and potential damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]
It is crucial to handle this compound with the understanding that it can cause burns to the eyes, skin, and mucous membranes.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene) | To prevent direct skin contact and subsequent irritation.[2][5] Always check with the glove manufacturer for specific chemical compatibility and breakthrough times. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and vapors that can cause serious eye irritation.[2][6][7] Standard safety glasses are insufficient. |
| Body Protection | A lab coat or a disposable gown. | To protect the skin on the arms and body from accidental contact.[2][5] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be required if dust or vapors are likely to be generated. | To prevent inhalation of the compound, which can lead to respiratory tract irritation.[2][3][4][6] |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The container should be kept tightly closed.[2][3][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Experimental Use
All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that any reaction vessel is appropriately secured.
-
Post-Experiment: After use, tightly seal the primary container.
The following diagram illustrates the core handling workflow:
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][4] Never give anything by mouth to an unconscious person.[2][3][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Segregation and Disposal Workflow:
-
Waste Collection: All waste materials, including unused compounds, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2] This should be done through a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains.[2]
By adhering to these guidelines, you can confidently and safely work with this compound, fostering a secure research environment while advancing your scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
